KKL-10
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSDWSBGDVYRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of KKL-10: A Technical Guide to its Action as a Ribosome Rescue Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKL-10 is a small molecule belonging to the oxadiazole class of compounds that has demonstrated significant broad-spectrum antibacterial activity. Its primary mechanism of action is the inhibition of the bacterial ribosome rescue system, specifically the trans-translation pathway. This pathway is essential for bacterial viability, particularly under stress conditions, as it rescues ribosomes that have stalled on messenger RNA (mRNA) transcripts lacking a stop codon. By targeting this unique bacterial process, which is absent in eukaryotes, this compound presents a promising avenue for the development of novel antibiotics. This guide provides an in-depth technical overview of the mechanism of action of this compound, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of Trans-Translation
The primary molecular target of this compound is the bacterial trans-translation process, a critical quality control mechanism that resolves stalled ribosomes. When a ribosome encounters the 3' end of an mRNA without a stop codon, it becomes trapped. The trans-translation pathway utilizes a unique molecule called transfer-messenger RNA (tmRNA), which is complexed with the small protein B (SmpB), to rescue these stalled ribosomes. The tmRNA-SmpB complex enters the A-site of the stalled ribosome, adds a short peptide tag to the nascent polypeptide chain, and terminates translation. This tag marks the incomplete protein for degradation by cellular proteases, and the ribosome is recycled.
This compound and its analogs function by interfering with this crucial rescue process. While the precise binding site and molecular interactions are still under investigation for this compound itself, studies on related oxadiazole compounds suggest that they bind to the ribosome and inhibit the accommodation of the tmRNA-SmpB complex, thereby preventing the tagging and release of the nascent polypeptide. This leads to an accumulation of stalled ribosomes, a depletion of the free ribosome pool available for protein synthesis, and ultimately, bacterial cell death.
Quantitative Data
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of a bacterium.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Francisella tularensis LVS | 0.25 | [1] |
| Francisella tularensis Schu S4 | 0.5 | [1] |
Note: This table will be expanded as more quantitative data from further research becomes available.
Signaling Pathway
The following diagram illustrates the bacterial trans-translation pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's mechanism of action involves several key experiments. Below are detailed methodologies for these assays.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound required to inhibit the growth of a specific bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)
-
This compound stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Include a positive control well with bacteria and medium but no this compound, and a negative control well with medium only.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
In Vitro Trans-translation Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the trans-translation process in a cell-free system.
Materials:
-
In vitro transcription/translation system (e.g., PURExpress®)
-
DNA template for a nonstop mRNA (e.g., encoding a reporter protein like luciferase or GFP without a stop codon)
-
Purified tmRNA and SmpB proteins
-
This compound stock solution
-
Radiolabeled amino acids (e.g., [35S]-methionine) or a non-radioactive protein detection method
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or Western blotting equipment
Protocol:
-
Set up the in vitro transcription/translation reactions according to the manufacturer's instructions.
-
Add the nonstop mRNA template, purified tmRNA, and SmpB to the reaction mixture.
-
Add varying concentrations of this compound to the reactions. Include a DMSO control.
-
Initiate the reaction and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and analyze the protein products by SDS-PAGE.
-
If using radiolabeled amino acids, visualize the protein bands using a phosphorimager. If using a tagged reporter protein, perform a Western blot.
-
Inhibition of trans-translation will result in a decrease in the amount of the full-length, tagged protein product and potentially an accumulation of the untagged, truncated protein.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of antibacterial compounds like this compound that target the ribosome rescue pathway.
Conclusion
This compound represents a promising lead compound in the development of new antibacterial agents. Its specific inhibition of the bacterial trans-translation ribosome rescue pathway provides a targeted approach to combating bacterial infections. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working to further elucidate the mechanism of this compound and to develop next-generation antibiotics based on this novel mode of action. Further studies are warranted to expand the quantitative dataset of its antibacterial spectrum, to pinpoint its precise binding site on the ribosome, and to optimize its pharmacological properties for potential clinical applications.
References
KKL-10 as a Ribosome Rescue Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial protein synthesis, the ribosome is a primary target for antimicrobial agents. However, bacteria have evolved sophisticated surveillance and rescue mechanisms to counteract translational stalling, a frequent event that can be lethal if unresolved. One such critical pathway is ribosome rescue, which recycles ribosomes stalled on problematic messenger RNAs (mRNAs). The emergence of antibiotic resistance necessitates the exploration of novel therapeutic targets, and the bacterial ribosome rescue machinery presents a compelling opportunity. This technical guide provides an in-depth exploration of KKL-10, a member of the oxadiazole class of compounds, as an inhibitor of ribosome rescue, with a particular focus on the ArfA-RF2 alternative rescue pathway.
Bacterial Ribosome Rescue Pathways: An Overview
Bacteria employ several pathways to rescue stalled ribosomes, ensuring the maintenance of a functional pool of these essential molecular machines. The primary and most widespread pathway is trans-translation , mediated by transfer-messenger RNA (tmRNA) and Small protein B (SmpB).[1][2] This system not only releases the stalled ribosome but also tags the incomplete nascent polypeptide for degradation.
In the absence or overload of the trans-translation system, bacteria can utilize alternative, or backup, ribosome rescue pathways.[3] These include pathways mediated by:
-
Alternative Ribosome Rescue Factor A (ArfA) in conjunction with Release Factor 2 (RF2) .[4][5][6]
-
Alternative Ribosome Rescue Factor B (ArfB) , which can function independently to hydrolyze the peptidyl-tRNA.
The essentiality of at least one ribosome rescue pathway for bacterial viability underscores their potential as targets for novel antibiotics.[7]
The ArfA-RF2 Ribosome Rescue Pathway
The ArfA-RF2 pathway is a key alternative mechanism for rescuing ribosomes stalled on non-stop mRNAs, which lack a stop codon.[4][5][6] This situation can arise from premature transcription termination or mRNA cleavage.
Mechanism of Action
The mechanism of ArfA-RF2 mediated ribosome rescue involves a series of coordinated events:
-
Stalled Ribosome Recognition: A ribosome translating a non-stop mRNA stalls at the 3' end, with a peptidyl-tRNA in the P-site and a vacant A-site.[4][5]
-
ArfA Binding: ArfA recognizes the stalled state. Its C-terminal tail extends into the empty mRNA entry channel of the 30S ribosomal subunit, effectively sensing the absence of downstream mRNA.[4][6]
-
RF2 Recruitment: The N-terminal domain of ArfA, positioned near the decoding center, recruits the translation release factor RF2.[4][8]
-
RF2 Activation: The interaction with ArfA induces a conformational change in RF2, transitioning it from an inactive to an active state. This activation occurs without the presence of a canonical stop codon.[4][6] The universally conserved GGQ (Gly-Gly-Gln) motif of RF2, which is essential for catalysis, is repositioned into the peptidyl-transferase center (PTC) of the 50S ribosomal subunit.[4][9] Notably, the SPF (Ser-Pro-Phe) motif in RF2, responsible for stop codon recognition, is not required for this activity.[8][9]
-
Peptidyl-tRNA Hydrolysis: The activated RF2 catalyzes the hydrolysis of the ester bond linking the nascent polypeptide chain to the P-site tRNA.[8]
-
Ribosome Recycling: Following the release of the polypeptide, ArfA and RF2 dissociate from the ribosome, which can then be recycled for subsequent rounds of translation.[4]
dot graph ArfA_RF2_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Stalled_Ribosome [label="Stalled Ribosome\n(Peptidyl-tRNA in P-site, vacant A-site)", fillcolor="#F1F3F4"]; ArfA [label="ArfA", shape=ellipse, fillcolor="#FBBC05"]; RF2_inactive [label="RF2 (inactive)", shape=ellipse, fillcolor="#EA4335"]; ArfA_bound [label="ArfA-Ribosome Complex", fillcolor="#F1F3F4"]; ArfA_RF2_complex [label="ArfA-RF2-Ribosome Complex\n(RF2 inactive)", fillcolor="#F1F3F4"]; RF2_active_complex [label="ArfA-RF2-Ribosome Complex\n(RF2 active, GGQ in PTC)", fillcolor="#F1F3F4"]; Hydrolysis [label="Peptidyl-tRNA\nHydrolysis", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Released_Polypeptide [label="Released Polypeptide", shape=ellipse, fillcolor="#34A853"]; Recycled_Ribosome [label="Recycled Ribosome", fillcolor="#F1F3F4"];
Stalled_Ribosome -> ArfA_bound [label="ArfA binds to\nvacant mRNA channel"]; ArfA -> ArfA_bound; ArfA_bound -> ArfA_RF2_complex [label="Recruits RF2"]; RF2_inactive -> ArfA_RF2_complex; ArfA_RF2_complex -> RF2_active_complex [label="Conformational change"]; RF2_active_complex -> Hydrolysis; Hydrolysis -> Released_Polypeptide; Hydrolysis -> Recycled_Ribosome [label="ArfA/RF2 dissociate"]; } ArfA-RF2 Ribosome Rescue Pathway.
This compound: An Oxadiazole Inhibitor of Ribosome Rescue
This compound belongs to a class of 1,3,4-oxadiazole (B1194373) compounds identified as potent inhibitors of bacterial ribosome rescue.[10][11] These compounds exhibit broad-spectrum antimicrobial activity and represent a promising new class of antibiotics.
Mechanism of Action of this compound
While the precise mechanism of this compound's inhibition of the ArfA-RF2 pathway is not yet fully elucidated with quantitative binding affinities, the available evidence points to the following:
-
Primary Target: The oxadiazole class of ribosome rescue inhibitors, including the related compound KKL-35, has been shown to target the 23S ribosomal RNA (rRNA) of the 50S subunit.[11] Cross-linking studies with a KKL-35 analog identified a binding site near the peptidyl-transferase center, a critical region for catalysis.[11]
-
Inhibition of Ribosome Rescue: this compound and its analogs have been demonstrated to inhibit ribosome rescue in vivo.[5] Overexpression of E. coli ArfA can prevent the growth arrest caused by these oxadiazoles (B1248032) in Shigella flexneri, confirming that their antibacterial effect is due to the inhibition of ribosome rescue.[10]
-
Selectivity: A key feature of these compounds is their ability to inhibit ribosome rescue without significantly affecting normal translation (initiation, elongation, or termination).[11] This suggests that the conformational state of the ribosome during rescue is distinct and preferentially targeted by these inhibitors.
It is hypothesized that the binding of this compound to the 23S rRNA prevents the necessary conformational changes in the ribosome or the rescue factors (like RF2) that are required for peptidyl-tRNA hydrolysis.
Quantitative Data
While direct IC50 or Ki values for this compound against the ArfA-RF2 pathway are not currently available in the literature, its potent antimicrobial activity has been quantified through Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Francisella tularensis LVS | 0.12 | [12] |
| This compound | Francisella tularensis Schu S4 | 0.48 | [12] |
| KKL-35 | Mycobacterium tuberculosis | 1.6 | [11] |
Note: MIC values represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
In in vitro trans-translation assays, this compound showed inhibitory effects on the overall pathway, though it did not inhibit the specific "tagging" step at a concentration of 10 µM, with some inhibition observed at 100 µM.[5] This suggests that its primary inhibitory action may be downstream of the initial tmRNA-SmpB binding or that it has a more pronounced effect on alternative rescue pathways like ArfA-RF2.
Cytotoxicity
A crucial aspect of drug development is the assessment of a compound's toxicity to host cells. This compound and its analogs have demonstrated low cytotoxicity against various mammalian cell lines.
| Compound | Cell Line | Assay | Results | Reference |
| This compound | RAW 264.7 macrophages | LDH release | <5% cytotoxicity at up to 17.5 µg/mL | [6][12] |
| This compound | HepG2 (human liver cells) | Not specified | No toxicity observed | [12] |
| KKL-35 | HeLa cells | Not specified | No cytotoxic activity at >20-fold MIC | [11] |
Experimental Protocols
Peptidyl-tRNA Hydrolysis Assay (General Protocol)
This assay is fundamental for assessing the function of ribosome rescue factors and the inhibitory potential of compounds like this compound.
Objective: To measure the release of a nascent polypeptide from a stalled ribosome complex.
Principle: A stalled ribosome complex is formed in vitro using a non-stop mRNA template and a radiolabeled amino acid (e.g., [¹⁴C]Met or [³⁵S]Met) incorporated into the nascent peptide. The addition of functional rescue factors (ArfA and RF2) will lead to the hydrolysis of the peptidyl-tRNA, releasing the radiolabeled peptide. The amount of released peptide is quantified and compared between control and inhibitor-treated samples.
Materials:
-
Purified 70S ribosomes
-
Non-stop mRNA template (lacking a stop codon)
-
N-formyl-[¹⁴C]Met-tRNA^fMet^
-
Purified ArfA and RF2 proteins
-
Reaction buffer (e.g., 80 mM Tris-HCl pH 7.8, 7 mM MgCl₂, 150 mM NH₄Cl, 2.5 mM DTT, 2 mM spermidine)[1]
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., 0.1 M HCl)
-
Ethyl acetate (B1210297) for extraction
-
Scintillation counter
Procedure:
-
Formation of Stalled Ribosome Complex:
-
Incubate 70S ribosomes, the non-stop mRNA template, and N-formyl-[¹⁴C]Met-tRNA^fMet^ in the reaction buffer. A typical incubation is for 10 minutes at 37°C.[1]
-
-
Inhibition Step:
-
To the experimental samples, add this compound at various concentrations. For control samples, add the same volume of solvent (e.g., DMSO).
-
Pre-incubate for a defined period to allow for inhibitor binding.
-
-
Initiation of Rescue Reaction:
-
Add purified ArfA and RF2 to the reaction mixtures to initiate ribosome rescue.
-
-
Time-course and Quenching:
-
At specific time points, take aliquots of the reaction and quench the reaction by adding the quenching solution (e.g., 0.1 M HCl).
-
-
Extraction and Quantification:
-
Extract the released N-formyl-[¹⁴C]Met into an organic solvent like ethyl acetate.
-
Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of peptidyl-tRNA hydrolysis at each time point and for each inhibitor concentration.
-
Plot the data to determine the inhibitory effect of this compound, and if possible, calculate an IC50 value.
-
In Vitro Reconstitution of the ArfA-RF2-Ribosome Complex for Structural Studies
Objective: To prepare a stable complex of the 70S ribosome, ArfA, and RF2 for structural analysis by techniques such as cryo-electron microscopy (cryo-EM).
Materials:
-
Purified 30S and 50S ribosomal subunits
-
A short mRNA fragment with a Shine-Dalgarno sequence and an AUG start codon (e.g., 5'-GGC AAG GAG GUA AAA AUG-3')[5]
-
tRNA^fMet^
-
Purified ArfA and RF2 (a catalytically inactive mutant of RF2, e.g., with a GAQ instead of GGQ motif, can be used to trap the complex)
-
Reconstitution buffer
-
Cryo-EM grids and vitrification apparatus
Procedure:
-
Ribosome Assembly:
-
Incubate 30S and 50S subunits to form 70S ribosomes.
-
-
Formation of the Initiator Complex:
-
Add the short mRNA fragment and tRNA^fMet^ to the 70S ribosomes and incubate to form the 70S•mRNA•tRNA^fMet^ complex.
-
-
Addition of Rescue Factors:
-
Add purified ArfA and RF2 (wild-type or mutant) to the initiator complex.
-
-
Complex Formation:
-
Incubate to allow the formation of the 70S•mRNA•tRNA^fMet^•ArfA•RF2 complex.
-
-
Cryo-EM Sample Preparation:
-
Apply a small volume of the complex solution to a cryo-EM grid.
-
Blot the grid to create a thin film and plunge-freeze in liquid ethane.
-
-
Data Collection and Analysis:
-
Collect cryo-EM data and process the images to reconstruct the 3D structure of the complex.
-
Conclusion and Future Directions
This compound and the broader class of oxadiazole compounds represent a promising avenue for the development of new antibiotics that target a novel and essential bacterial process: ribosome rescue. Their demonstrated efficacy against clinically relevant pathogens, including Francisella tularensis and Mycobacterium tuberculosis, coupled with low host cell cytotoxicity, makes them attractive lead compounds.
While the primary target is believed to be the 23S rRNA, leading to the inhibition of ribosome rescue pathways, further research is needed to fully delineate the molecular interactions and the precise mechanism of inhibition, particularly for the ArfA-RF2 pathway. Key future research directions include:
-
Quantitative Biochemical Assays: Determining the IC50 or K
ivalues of this compound specifically for the ArfA-RF2-mediated peptidyl-tRNA hydrolysis will be crucial to understand its potency against this alternative rescue pathway. -
High-Resolution Structural Studies: Obtaining a cryo-EM or crystal structure of this compound in complex with the ribosome (ideally a stalled ribosome with ArfA and RF2) would provide invaluable insights into its binding site and the conformational changes it induces or prevents.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound chemical scaffold will help to optimize its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Further investigation of the efficacy of this compound and its optimized derivatives in animal models of bacterial infection is warranted.
By continuing to unravel the intricacies of ribosome rescue and the mechanisms of its inhibition, the scientific community can pave the way for a new generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of ribosome rescue by ArfA and RF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the alternative translation termination by ArfA and RF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of ribosome rescue by ArfA and RF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of ribosome rescue by ArfA and RF2 | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ArfA recruits release factor 2 to rescue stalled ribosomes by peptidyl-tRNA hydrolysis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ribosome Rescue Pathways in Bacteria [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Ribosome Rescue Inhibitors Kill Actively Growing and Nonreplicating Persister Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
KKL-10: A Technical Guide to its Discovery, Synthesis, and Antimicrobial Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
KKL-10 is a novel small-molecule inhibitor belonging to the oxadiazole class of compounds, demonstrating significant broad-spectrum antimicrobial activity. This document provides a comprehensive technical overview of the discovery, a proposed synthesis pathway, and the biological evaluation of this compound. It is intended to serve as a resource for researchers in the fields of microbiology, medicinal chemistry, and drug development who are interested in the exploration of new antimicrobial agents that target the essential bacterial process of ribosome rescue.
Discovery of this compound: Targeting Bacterial Trans-Translation
This compound was identified through a high-throughput screening (HTS) campaign designed to discover inhibitors of the bacterial trans-translation pathway. This pathway is a critical ribosome rescue system in many bacteria, essential for their viability and pathogenesis, and is notably absent in eukaryotes, making it an attractive target for novel antibiotic development. The HTS assay was designed to identify compounds that could disrupt this crucial bacterial process. This compound, along with other oxadiazole derivatives such as KKL-35 and KKL-40, emerged from this screening as a promising hit with potent antibacterial properties.
High-Throughput Screening Workflow
The HTS workflow was designed to identify inhibitors of the trans-translation process in a multi-well format, allowing for the rapid screening of a large compound library. A simplified representation of this workflow is provided below.
KKL-10: A Technical Guide to a Novel Ribosome Rescue Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KKL-10 is a promising small-molecule antimicrobial agent that has demonstrated significant efficacy against a broad spectrum of bacteria, most notably the Tier 1 select agent Francisella tularensis. Its unique mechanism of action, the inhibition of the bacterial ribosome rescue system known as trans-translation, presents a novel therapeutic target in the fight against antimicrobial resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies associated with this compound, intended to support ongoing research and drug development efforts.
Chemical Structure and Properties
This compound is a synthetic compound characterized by a central 1,3,4-oxadiazole (B1194373) ring linked to a brominated thiophene (B33073) and a p-tolyl group.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide[1] |
| CAS Number | 952849-76-2[1] |
| Chemical Formula | C₁₄H₁₀BrN₃O₂S[1] |
| Molecular Weight | 364.22 g/mol [1] |
| SMILES | O=C(C1=CC=C(Br)S1)NC2=NN=C(C3=CC=C(C)C=C3)O2[1] |
| InChI | InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol |
| Storage | Store at -20°C for long-term storage |
| Density (Predicted) | 1.620 ± 0.06 g/cm³ |
| pKa (Predicted) | 10.04 ± 0.70 |
Pharmacological Properties
This compound's primary pharmacological activity is its potent and broad-spectrum antimicrobial effect, which stems from its ability to inhibit a crucial bacterial process known as ribosome rescue.
Mechanism of Action: Inhibition of Trans-Translation
In bacteria, ribosomes can stall on messenger RNA (mRNA) that lacks a stop codon. This event, if unresolved, leads to a depletion of the functional ribosome pool and is detrimental to the cell. The primary ribosome rescue pathway is trans-translation, a process mediated by transfer-messenger RNA (tmRNA) and a small protein B (SmpB). The tmRNA-SmpB complex recognizes the stalled ribosome, adds a peptide tag to the nascent polypeptide for degradation, and facilitates the release of the ribosome.
This compound acts as a specific inhibitor of this trans-translation process. By blocking this essential rescue pathway, this compound leads to an accumulation of stalled ribosomes, a subsequent shutdown of protein synthesis, and ultimately, bacterial cell death.
Caption: this compound inhibits the tmRNA-SmpB complex, blocking ribosome rescue and leading to cell death.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of bacteria. Its efficacy is particularly notable against Francisella tularensis, the causative agent of tularemia.
Table 3: In Vitro Antimicrobial Activity of this compound against Francisella tularensis
| Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| F. tularensis LVS | 0.12 µg/mL | |
| F. tularensis Schu S4 | 0.48 µg/mL |
This compound is also effective at arresting the intracellular growth of F. tularensis within macrophages and liver cells at all stages of infection.
Cytotoxicity
A crucial aspect of any potential therapeutic agent is its safety profile. Studies have shown that this compound exhibits low cytotoxicity towards eukaryotic cells. For instance, it has been reported to have minimal cytotoxic effects on HepG2 (human liver cancer) cells.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against a specific bacterial strain is determined using the broth microdilution method.
Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of this compound: A stock solution of this compound in DMSO is serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well (except for a sterility control) is inoculated with the standardized bacterial suspension. A growth control well containing only bacteria and broth is also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Cytotoxicity Assay (HepG2 Cells)
The cytotoxicity of this compound against a human cell line, such as HepG2, can be assessed using a cell viability assay like the MTT or SRB assay.
Protocol:
-
Cell Seeding: HepG2 cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Assay Example):
-
The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth) is calculated.
In Vitro Trans-translation Inhibition Assay
This assay directly measures the ability of this compound to inhibit the trans-translation process in a cell-free system.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified components of the bacterial translation machinery, including ribosomes, tRNAs, amino acids, and the tmRNA-SmpB complex. A "non-stop" mRNA template (lacking a stop codon) encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixtures.
-
In Vitro Translation: The reaction is incubated under conditions that allow for protein synthesis.
-
Detection of Tagged Protein: The products of the reaction are analyzed to detect the full-length, tagged reporter protein, which is only produced if trans-translation is active. This can be done using methods such as Western blotting with an antibody specific to the peptide tag, or by measuring the activity of the reporter protein.
-
Data Analysis: The inhibition of trans-translation is quantified by the reduction in the amount of tagged protein produced in the presence of this compound.
Conclusion
This compound represents a significant advancement in the discovery of novel antimicrobial agents. Its well-defined chemical structure, favorable physicochemical properties, and, most importantly, its unique mechanism of targeting the bacterial ribosome rescue system, make it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to facilitate continued research into this compound and other compounds in its class, with the ultimate goal of addressing the growing threat of antimicrobial resistance.
References
KKL-10: A Technical Guide to its Broad-Spectrum Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial properties of KKL-10, a member of the oxadiazole class of compounds. This compound has been identified as a promising antimicrobial agent with potent activity, particularly against the intracellular pathogen Francisella tularensis. This document summarizes the available quantitative data on its efficacy, details the experimental protocols for its evaluation, and illustrates its mechanism of action and the workflow for its assessment.
Quantitative Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity, although comprehensive data across a wide range of pathogens is still emerging. The available Minimum Inhibitory Concentration (MIC) values are presented below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1]
| Organism | Strain | Minimum Inhibitory Concentration (MIC) |
| Francisella tularensis | LVS | 0.12 µg/mL |
| Francisella tularensis | Schu S4 | 0.48 µg/mL |
Note: Data on the activity of this compound against a broader range of Gram-positive and Gram-negative bacteria, as well as fungi, is not extensively available in the reviewed literature. The related compound, KKL-40, has shown efficacy against some Gram-positive pathogens, with mixed results against Gram-negative bacteria.
Mechanism of Action: Inhibition of Trans-Translation
This compound exerts its antimicrobial effect by inhibiting the bacterial ribosome rescue system known as trans-translation. This process is crucial for bacterial survival and is absent in eukaryotes, making it an attractive target for antibiotic development. Trans-translation resolves stalled ribosomes on messenger RNA (mRNA) that lacks a stop codon, tags the incomplete proteins for degradation, and facilitates the degradation of the problematic mRNA. By inhibiting this pathway, this compound leads to an accumulation of stalled ribosomes, cessation of protein synthesis, and ultimately, bacterial cell death.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in evaluating its antimicrobial potency. The following is a detailed methodology based on the broth microdilution method, which is a standard procedure for antimicrobial susceptibility testing.[1]
Broth Microdilution Method for Francisella tularensis
This protocol is adapted for a fastidious organism like F. tularensis.
a) Materials and Reagents:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% IsoVitaleX or other required growth supplements.
-
Francisella tularensis strains (e.g., LVS, Schu S4)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Spectrophotometer or turbidity meter
b) Inoculum Preparation:
-
From a fresh culture plate (24-48 hours growth), select several colonies of F. tularensis.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
c) Plate Preparation and Assay Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in supplemented CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL before adding the inoculum.
-
The range of concentrations should be chosen to span the expected MIC value.
-
Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum, bringing the final volume to 100 µL.
-
Include a positive control well containing the bacterial inoculum in broth without this compound, and a negative control (sterility control) well containing only the broth.
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 24-48 hours.
d) Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Summary and Future Directions
This compound is a promising antimicrobial compound that targets the essential bacterial trans-translation pathway. Its potent activity against Francisella tularensis, a significant pathogen, highlights its potential as a therapeutic agent. However, to fully establish its "broad-spectrum" nature, further research is required to determine its efficacy against a wider array of clinically relevant bacteria and fungi. The detailed protocols provided in this guide serve as a foundation for researchers to conduct further investigations into the antimicrobial properties of this compound and other oxadiazole derivatives. Future studies should focus on expanding the known antimicrobial spectrum, elucidating the precise molecular interactions with its target, and evaluating its in vivo efficacy and safety profiles.
References
KKL-10 (CAS 952849-76-2): A Technical Whitepaper on a Novel Inhibitor of Bacterial Ribosome Rescue
For Researchers, Scientists, and Drug Development Professionals
Abstract
KKL-10 is a potent, small-molecule inhibitor of the bacterial trans-translation ribosome rescue system, a critical pathway for bacterial survival and proliferation. With a CAS number of 952849-76-2, this oxadiazole compound has demonstrated significant broad-spectrum antimicrobial activity, particularly against the Tier 1 select agent Francisella tularensis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its operational context.
Chemical and Physical Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| CAS Number | 952849-76-2 |
| Molecular Formula | C₁₄H₁₀BrN₃O₂S |
| Molecular Weight | 364.22 g/mol |
| IUPAC Name | 5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol[1] |
| Storage | Long-term at -20°C (powder); Short-term at 4°C[2] |
Mechanism of Action: Inhibition of Trans-Translation
This compound exerts its antimicrobial effect by inhibiting the primary bacterial ribosome rescue pathway known as trans-translation.[3] This elegant quality-control mechanism is essential for releasing ribosomes that have stalled on damaged or truncated messenger RNA (mRNA) molecules, thereby recycling them for protein synthesis.[4][5] The absence of a functional trans-translation system is detrimental, and in some pathogens, lethal.
The core components of this pathway are a unique hybrid transfer-messenger RNA (tmRNA) and a small protein B (SmpB). When a ribosome stalls, the tmRNA-SmpB complex enters the empty A-site of the ribosome. Trans-translation proceeds in several key steps, which this compound disrupts:
-
Recognition and Binding: A complex of alanyl-tmRNA, SmpB, and elongation factor Tu (EF-Tu) binds to the A-site of the stalled ribosome.
-
Peptide Transfer: The nascent polypeptide chain is transferred from the P-site tRNA to the alanyl-tmRNA.
-
Template Switching: The ribosome switches from the problematic mRNA to using the mRNA-like domain (MLD) of tmRNA as a new template.
-
Tagging and Termination: A short peptide tag is added to the C-terminus of the incomplete protein, marking it for proteolytic degradation. Translation terminates, and the ribosome is released.
This compound inhibits this process, leading to an accumulation of stalled ribosomes, a halt in protein synthesis, and ultimately, the cessation of bacterial growth.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified primarily against Francisella tularensis, demonstrating potent activity against both attenuated and fully virulent strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
The following data is derived from broth microdilution assays.
| Bacterial Strain | Type | This compound MIC (µg/mL) | KKL-40* MIC (µg/mL) |
| F. tularensis LVS | Attenuated (subsp. holartica) | 0.12 | 0.06 |
| F. tularensis Schu S4 | Fully Virulent (subsp. tularensis) | 0.48 | 0.24 |
*KKL-40 is a related oxadiazole inhibitor evaluated in the same study.
Table 2: Intracellular Activity and Cytotoxicity
This compound effectively arrests bacterial proliferation within host cells without significant toxicity to the host cells themselves.
| Assay | Cell Line | Key Finding |
| Intracellular Growth Arrest | RAW 264.7 Macrophages; HepG2 Liver Cells | Addition of this compound (2.5 µg/mL) at any time post-infection prevented further bacterial proliferation. |
| Synergy with Immune Response | IFN-γ stimulated Macrophages | Combination of IFN-γ stimulation and this compound activity resulted in a >99% reduction of the intracellular bacterial load. |
| Cytotoxicity | RAW 264.7 Macrophages | <5% cytotoxicity observed at concentrations up to 17.5 µg/mL, as measured by lactate (B86563) dehydrogenase (LDH) release. |
Experimental Protocols
The following protocols are based on the methodologies described by Goralski et al., 2016.
Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration of a compound against F. tularensis.
Methodology:
-
Compound Preparation: this compound is serially diluted (typically 2-fold) in a 96-well microtiter plate using supplemented brain heart infusion (BHI) broth or cation-adjusted Mueller-Hinton broth with 2% growth supplement.
-
Inoculum Preparation: F. tularensis strains (LVS or Schu S4) are cultured to the mid-exponential growth phase. The culture is then diluted to achieve a standardized final inoculum in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: Plates are incubated for approximately 18 hours at 37°C in a humidified incubator containing 5% CO₂.
-
MIC Determination: Following incubation, bacterial growth is assessed by measuring the optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest compound concentration that prevents a significant increase in turbidity compared to the no-drug control.
Intracellular Proliferation Assay (Gentamicin Protection Assay)
This protocol assesses the ability of this compound to inhibit the growth of F. tularensis inside host cells (e.g., macrophages).
Methodology:
-
Cell Seeding: Macrophages (e.g., RAW 264.7) or liver cells (e.g., HepG2) are seeded into 24-well tissue culture plates and allowed to adhere.
-
Bacterial Infection: Host cells are infected with mid-log phase F. tularensis at a specified multiplicity of infection (MOI), typically 100:1 for macrophages. Infection is synchronized by centrifugation (300 x g for 10 min).
-
Removal of Extracellular Bacteria: After a 50-minute incubation, the medium is removed, cells are washed three times with PBS, and fresh medium containing a high concentration of gentamicin (B1671437) (100 µg/mL) is added for 1 hour to kill any remaining extracellular bacteria.
-
Compound Addition: The gentamicin-containing medium is replaced with fresh medium. This compound is then added to the desired final concentration (e.g., 2.5 µg/mL) at various time points post-infection.
-
Quantification of Intracellular Bacteria: At designated time points, the medium is aspirated, and the host cells are washed three times with PBS. The cells are then lysed using a gentle detergent (e.g., 0.1% sodium deoxycholate) to release the intracellular bacteria.
-
Enumeration: The cell lysate is serially diluted and plated on appropriate agar (B569324) (e.g., chocolate agar). Colonies are counted after 48 hours of incubation to determine the number of colony-forming units (CFU) per milliliter.
Conclusion and Future Directions
This compound is a promising antimicrobial lead compound that targets a conserved and essential bacterial pathway not present in eukaryotes, suggesting a high therapeutic index. Its demonstrated efficacy against the intracellular pathogen F. tularensis, both in vitro and within host cells, highlights its potential for treating infections that are difficult to eradicate with conventional antibiotics. The ability of this compound to arrest bacterial growth at all stages of the intracellular infection cycle is particularly noteworthy. Further research into the pharmacokinetics, pharmacodynamics, and in vivo efficacy of this compound and its analogs is warranted to explore its full therapeutic potential in the fight against challenging bacterial pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. SmpB functions in various steps of trans-translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Ribosome Rescue Arrest Growth of Francisella tularensis at All Stages of Intracellular Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
understanding the role of KKL-10 in bacterial ribosome rescue
An In-depth Technical Guide to the Role of KKL-10 in Bacterial Ribosome Rescue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosome stalling during protein synthesis is a potentially lethal event for bacteria. To counteract this, bacteria have evolved sophisticated ribosome rescue mechanisms to recycle stalled ribosomes and maintain protein synthesis fidelity. The trans-translation pathway, a primary and highly conserved rescue system, has emerged as a promising target for novel antimicrobial agents. This compound, a member of the oxadiazole class of small molecules, is a potent inhibitor of bacterial ribosome rescue with broad-spectrum antimicrobial activity.[1][2][3] This technical guide provides a comprehensive overview of the role of this compound in disrupting bacterial ribosome rescue, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Introduction to Bacterial Ribosome Rescue
Bacterial ribosomes can stall for various reasons, including translation of damaged mRNA lacking a stop codon (non-stop complexes), the presence of rare codons, or amino acid starvation.[4][5][6] Failure to resolve these stalled complexes can sequester the translational machinery, leading to a global shutdown of protein synthesis and cell death.[7] To prevent this, bacteria employ several ribosome rescue pathways:
-
trans-translation: This is the primary and most widespread mechanism, utilizing a unique transfer-messenger RNA (tmRNA) and a small protein, SmpB.[4][5] The tmRNA-SmpB complex recognizes the stalled ribosome, adds a short peptide tag to the nascent polypeptide chain for degradation, and facilitates the termination of translation and recycling of the ribosomal subunits.[4]
-
Alternative Rescue Pathways: Some bacteria possess backup systems like Alternative Ribosome-rescue Factor A (ArfA) and ArfB.[4][5][8] ArfA recruits a release factor to hydrolyze the peptidyl-tRNA, while ArfB has an intrinsic peptidyl-tRNA hydrolase activity.[4][5]
The essentiality of ribosome rescue in many pathogenic bacteria makes it an attractive target for the development of new antibiotics.[4][9]
This compound: An Oxadiazole-Based Inhibitor of Ribosome Rescue
This compound is a small-molecule inhibitor that demonstrates significant antimicrobial activity against a range of bacteria.[1][2][3] It belongs to a class of compounds known as oxadiazoles, which have been identified as inhibitors of the trans-translation pathway.[10][9] The inhibitory action of this compound and its analogs, such as KKL-35 and KKL-40, is believed to block the ribosome rescue process, leading to the arrest of bacterial growth.[8] While the primary target is considered to be trans-translation, some studies suggest that the antibiotic activity of related compounds like KKL-35 might, in some species, be independent of trans-translation inhibition, indicating the possibility of other mechanisms of action that are yet to be fully elucidated.[11][12]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and related compounds against various bacterial strains.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Experimental Context | Reference |
| Francisella tularensis (attenuated and virulent strains) | Not specified, but described as "exceptional" | Growth in liquid culture | [8] |
| Mycobacterium tuberculosis | Not specified for this compound, but related KKL-35 is bactericidal | Aerobic and anoxic conditions | [13] |
| Legionella pneumophila | Not specified for this compound, but related KKL-35 shows submicromolar activity | Growth inhibition | [11][12] |
Table 2: Intracellular Growth Inhibition by this compound
| Host Cell Type | Bacterial Strain | This compound Concentration | Effect | Reference |
| Macrophages | Francisella tularensis | Not specified | Prevented further bacterial proliferation | [8] |
| Liver Cells | Francisella tularensis | Not specified | Prevented further bacterial proliferation | [8] |
| IFN-γ stimulated Macrophages | Francisella tularensis | Not specified | Reduced intracellular bacteria by >99% | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture Preparation: A fresh culture of the target bacterium is grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of this compound: this compound is serially diluted in a multi-well plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under optimal growth conditions (temperature, atmosphere, time).
-
Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Intracellular Growth Inhibition Assay
This assay assesses the ability of a compound to inhibit the growth of intracellular pathogens.
-
Cell Culture: A monolayer of eukaryotic host cells (e.g., macrophages) is cultured in a multi-well plate.
-
Bacterial Infection: The host cells are infected with the intracellular bacterial pathogen at a specific multiplicity of infection (MOI).
-
Compound Addition: After a set period to allow for bacterial entry, the extracellular bacteria are removed, and fresh medium containing various concentrations of this compound is added.
-
Incubation: The infected cells are incubated for a defined period to allow for intracellular bacterial replication.
-
Quantification of Intracellular Bacteria: At different time points, the host cells are lysed, and the intracellular bacteria are serially diluted and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFUs). A reduction in CFU in treated versus untreated cells indicates inhibitory activity.
In Vitro trans-Translation Inhibition Assay
This biochemical assay directly measures the inhibition of the trans-translation process.
-
Preparation of Ribosome Complexes: Stalled ribosome complexes are prepared in vitro using a cell-free translation system with an mRNA that lacks a stop codon.
-
Reaction Mixture: The stalled ribosomes are incubated with purified tmRNA, SmpB, EF-Tu, and amino acids (including a radiolabeled one) in the presence or absence of this compound.
-
Analysis of Products: The reaction products are analyzed by SDS-PAGE and autoradiography. Inhibition of trans-translation is indicated by a decrease in the formation of the full-length, tmRNA-tagged protein product.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound.
The Bacterial trans-Translation Pathway
Caption: The trans-translation pathway for rescuing stalled ribosomes and its inhibition by this compound.
Conceptual Workflow for this compound Efficacy Testing
Caption: A logical workflow for evaluating the antimicrobial efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel antibiotics that target the essential bacterial process of ribosome rescue. Its potent activity against intracellular pathogens like Francisella tularensis highlights its potential for treating infections that are difficult to eradicate with conventional antibiotics.[8] The synergistic effect observed when combined with host immune responses (e.g., IFN-γ stimulation) further underscores its therapeutic potential.[8]
Future research should focus on several key areas:
-
Precise Mechanism of Action: Elucidating the exact binding site of this compound on the ribosome or associated factors through structural biology studies (e.g., cryo-EM or X-ray crystallography).
-
Spectrum of Activity: Comprehensive screening of this compound against a wider panel of clinically relevant, drug-resistant bacterial pathogens.
-
Pharmacokinetics and Pharmacodynamics: In vivo studies to determine the ADME (absorption, distribution, metabolism, and excretion) properties and efficacy of this compound in animal models of infection.
-
Resistance Mechanisms: Investigating the potential for bacteria to develop resistance to this compound and identifying the genetic basis of any observed resistance.
By addressing these questions, the full therapeutic potential of this compound and the broader class of oxadiazole ribosome rescue inhibitors can be realized in the fight against infectious diseases.
References
- 1. adooq.com [adooq.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Article [protein.bio.msu.ru]
- 6. Mechanisms of ribosome rescue in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosome Rescue Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Ribosome Rescue Arrest Growth of Francisella tularensis at All Stages of Intracellular Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KKL-35 Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KKL-35 Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribosome Rescue Inhibitors Kill Actively Growing and Nonreplicating Persister Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of KKL-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic studies conducted on KKL-10, a novel oxadiazole compound. This compound has been identified as a small-molecule inhibitor of bacterial ribosome rescue, demonstrating broad-spectrum antimicrobial activity.[1][2] Understanding its cytotoxicity profile in mammalian cells is crucial for its development as a potential therapeutic agent.
Quantitative Cytotoxicity Data
Initial studies on this compound have indicated limited cytotoxicity against mammalian cells.[3] The primary quantitative data available is from lactate (B86563) dehydrogenase (LDH) release assays performed on murine macrophage cell line RAW 264.7. The results are summarized in the table below.
| Cell Line | Compound | Concentration | Exposure Time | Cytotoxicity (% of Positive Control) | Reference |
| RAW 264.7 | This compound | 2.5 µg/ml | 45 min | Not specified, described as no cytotoxic effect | [3] |
| RAW 264.7 | This compound | 2.5 µg/ml | 24 h | Not specified, described as no cytotoxic effect | [3] |
Note: The source material qualitatively states that this compound did not show cytotoxic effects compared to the positive control (1x lysis buffer). Specific percentage values of LDH release were not provided in the text, but were shown in a diagram indicating results similar to the negative control.
Experimental Protocols
The following section details the methodology used in the preliminary cytotoxicity assessment of this compound.
2.1 Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a common method for quantifying cytotoxicity by measuring the amount of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.
-
Objective: To assess the membrane integrity of RAW 264.7 macrophages after treatment with this compound.
-
Cell Line: RAW 264.7 (murine macrophage).
-
Materials:
-
This compound compound
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
LDH cytotoxicity assay kit
-
1x Lysis Buffer (as a positive control)
-
Vehicle control (e.g., DMSO)
-
-
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 2.5 µg/ml). A positive control group is treated with 1x lysis buffer, and a vehicle control group is treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Incubation: The plates are incubated for the specified durations (e.g., 45 minutes and 24 hours).
-
Sample Collection: After incubation, the supernatant from each well is carefully collected.
-
LDH Measurement: The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves adding a reaction mixture that results in a colorimetric or fluorometric change proportional to the amount of LDH present.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. Cytotoxicity is calculated as a percentage of the positive control after subtracting the background values from the untreated cells.
-
Visualizations: Workflows and Potential Signaling Pathways
3.1 Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound like this compound.
Caption: Workflow for this compound cytotoxicity testing using an LDH release assay.
3.2 Hypothetical Apoptotic Signaling Pathway
While this compound has not been shown to be cytotoxic, if a compound were to induce apoptosis, it could potentially involve the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases that dismantle the cell. The diagram below illustrates a generalized apoptosis pathway.
Caption: Generalized intrinsic and extrinsic pathways of apoptosis.
Summary and Future Directions
The preliminary data strongly suggest that this compound has a favorable safety profile with limited cytotoxicity against mammalian macrophages at concentrations effective against bacteria. The primary mechanism of action for this compound is the inhibition of bacterial trans-translation, a process not present in eukaryotes, which likely accounts for its low toxicity in mammalian cells.
Future studies should aim to:
-
Expand cytotoxicity testing to a broader range of human cell lines, including hepatocytes (e.g., HepG2) and renal cells (e.g., HEK293), to assess potential organ-specific toxicity.
-
Determine the half-maximal inhibitory concentration (IC50) in various cell lines to quantify the cytotoxicity, even if it is high.
-
Investigate other markers of cell death, such as apoptosis (e.g., caspase activation, TUNEL staining) and necrosis, to build a more comprehensive cytotoxicity profile.
This guide provides a foundational understanding of the current knowledge on this compound cytotoxicity. As research progresses, this information will be critical for the continued development of this compound as a potential antibacterial agent.
References
Methodological & Application
KKL-10: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKL-10 is a small-molecule inhibitor of bacterial ribosome rescue, demonstrating broad-spectrum antimicrobial activity.[1] As a member of the oxadiazole class of compounds, this compound presents a promising avenue for the development of novel antibiotics. Its mechanism of action targets the essential bacterial process of trans-translation, which rescues ribosomes stalled on messenger RNA. This document provides detailed protocols for in vitro studies involving this compound, including the determination of its antibacterial efficacy, assessment of its impact on intracellular pathogens, and evaluation of its cytotoxic profile.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrN₃O₂S | Selleck Chemicals |
| Molecular Weight | 364.22 g/mol | Selleck Chemicals |
| Solubility | Soluble in DMSO (3 mg/mL, 8.23 mM) | [1] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | Selleck Chemicals |
Mechanism of Action: Inhibition of Ribosome Rescue
This compound functions by inhibiting the primary ribosome rescue pathway in bacteria known as trans-translation.[2] This process is crucial for bacterial viability, as it resolves stalled ribosomes on damaged or incomplete mRNAs, recycles the ribosome, and tags the incomplete polypeptide for degradation. The key components of this pathway are transfer-messenger RNA (tmRNA) and a small protein B (SmpB). By inhibiting this pathway, this compound leads to an accumulation of stalled ribosomes, cessation of protein synthesis, and ultimately, bacterial cell death.
References
Application Notes and Protocols for KKL-10 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to KKL-10
This compound is a small molecule belonging to the oxadiazole class of compounds. It is primarily recognized as a potent inhibitor of bacterial ribosome rescue via the trans-translation pathway[1][2]. This mechanism of action confers broad-spectrum antimicrobial activity, making this compound a valuable tool for studying intracellular bacterial infections in various cell culture models. While its primary application is in the field of microbiology and infectious disease, related oxadiazole compounds have been reported to exhibit other biological activities, including modulation of signaling pathways in mammalian cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on its established antibacterial properties and exploring its potential effects on host cell signaling.
Mechanism of Action
This compound targets a crucial bacterial process known as ribosome rescue. When a ribosome stalls on a messenger RNA (mRNA) molecule, for instance, due to a lack of a stop codon, the trans-translation rescue system frees the ribosome, degrades the incomplete protein, and recycles the components for further protein synthesis. By inhibiting this pathway, this compound effectively halts bacterial protein synthesis, leading to the cessation of growth and proliferation of a wide range of bacteria[1][2]. Due to this specific prokaryotic target, this compound exhibits limited cytotoxicity towards mammalian cells, making it suitable for intracellular infection studies[3][4][5].
Applications in Cell Culture
-
Inhibition of Intracellular Bacterial Growth: this compound is highly effective in arresting the growth of intracellular pathogens such as Francisella tularensis within host cells like macrophages and hepatocytes[3][4][5].
-
Cytotoxicity and Cell Viability Assays: To determine the safe working concentration and assess any potential off-target effects on host cells, this compound should be evaluated using standard cytotoxicity assays.
-
Investigation of Host-Pathogen Interactions: By controlling bacterial proliferation, this compound can be used to study the host cellular response to a defined bacterial load, decoupling it from the effects of overwhelming infection.
-
Exploration of Cellular Signaling Pathways: Based on the activity of related oxadiazole compounds, this compound may be investigated for its potential to modulate key cellular signaling pathways, such as NF-κB and JNK, which are central to the inflammatory response and cell fate decisions.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the reported quantitative data for this compound in cell culture applications.
| Table 1: In Vitro Antibacterial Activity of this compound | |
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Francisella tularensis LVS | ~1 µg/mL |
| Francisella tularensis Schu S4 | 0.5 µg/mL |
| [Source: Goralski et al., 2016] |
| Table 2: Cytotoxicity of this compound on Mammalian Cells | |
| Cell Line | Assay |
| RAW 264.7 Macrophages | LDH Release |
| HepG2 Hepatocytes | Not specified |
| [Source: Goralski et al., 2016] |
| Table 3: Inhibition of Intracellular Bacterial Growth by this compound | | | :--- | :--- | :--- | :--- | | Host Cell Line | Bacterial Strain | This compound Concentration | Observation | | Bone Marrow-Derived Macrophages (BMDMs) | F. tularensis LVS | 1 µg/mL | Significant inhibition of bacterial replication | | HepG2 Cells | F. tularensis LVS | 1 µg/mL | Significant inhibition of bacterial replication | [Source: Goralski et al., 2016]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, this compound is soluble in DMSO at a concentration of approximately 3 mg/mL (8.23 mM)[2].
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Determination of this compound Cytotoxicity using LDH Assay
Materials:
-
Mammalian cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
After 24 hours, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the highest concentration used for this compound dilutions).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Include wells with untreated cells as a negative control and wells with lysis buffer (provided in the LDH kit) as a positive control for maximum LDH release.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Following incubation, carefully transfer the supernatant from each well to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's protocol[6]. This typically involves adding a reaction mixture to the supernatant and incubating at room temperature.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the formula provided in the assay kit manual.
Protocol 3: Intracellular Bacterial Growth Inhibition Assay
Materials:
-
Host mammalian cell line (e.g., bone marrow-derived macrophages)
-
Intracellular bacterial strain of interest (e.g., Francisella tularensis)
-
Complete cell culture medium without antibiotics
-
24-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
-
Agar (B569324) plates for bacterial colony forming unit (CFU) enumeration
Procedure:
-
Seed the host cells in 24-well plates and allow them to adhere and reach the desired confluency.
-
Prepare a bacterial suspension and infect the host cells at a specific multiplicity of infection (MOI).
-
Incubate for a set period to allow for bacterial entry into the host cells.
-
After the infection period, wash the cells with sterile PBS to remove extracellular bacteria.
-
Add fresh, complete cell culture medium containing an appropriate concentration of this compound (determined from previous experiments or literature) or a vehicle control.
-
Incubate the plates for various time points (e.g., 4, 8, 24 hours).
-
At each time point, wash the cells with PBS and then lyse the cells with sterile water to release the intracellular bacteria.
-
Perform serial dilutions of the cell lysates in sterile PBS.
-
Plate the dilutions on appropriate agar plates and incubate under conditions suitable for the growth of the specific bacterial strain.
-
After incubation, count the number of CFUs on the plates to determine the number of viable intracellular bacteria at each time point for both the this compound treated and control groups.
Visualization of Cellular Pathways and Workflows
Signaling Pathways Potentially Modulated by Oxadiazole Compounds
While the direct effect of this compound on mammalian signaling pathways is not yet established, related oxadiazole compounds have been shown to influence key inflammatory and stress-response pathways. The following diagrams illustrate the canonical NF-κB and JNK signaling pathways, which represent plausible, albeit hypothetical, targets for this compound in host cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitors of Ribosome Rescue Arrest Growth of Francisella tularensis at All Stages of Intracellular Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
KKL-10 solubility and preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKL-10 is a small-molecule inhibitor of ribosome rescue, demonstrating broad-spectrum antimicrobial activity against various bacteria.[1][2][3] These application notes provide detailed information on the solubility of this compound and standardized protocols for its preparation for in vitro laboratory use.
Data Presentation
This compound Solubility and Storage
A summary of the solubility of this compound in common laboratory solvents is provided below. It is crucial to use fresh, anhydrous solvents to ensure maximum solubility, as moisture can reduce the solubility of this compound in DMSO.[2]
| Solvent | Solubility | Molar Concentration | Storage of Stock Solutions | Storage of Lyophilized Powder |
| DMSO | 3 mg/mL[2] | 8.23 mM | 1 year at -80°C; 1 month at -20°C | 3 years at -20°C |
| Water | Insoluble | N/A | N/A | N/A |
| Ethanol | Insoluble | N/A | N/A | N/A |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder, MW: 364.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Balance
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.64 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Aliquoting: To prevent repeated freeze-thaw cycles that can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution to prepare working solutions for cell-based assays.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile, conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This results in a final concentration of 10 µM.
-
-
Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound treated samples.
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted aqueous solutions of this compound.
Visualization
Workflow for this compound Solution Preparation
The following diagram illustrates the workflow for preparing this compound solutions for laboratory use.
Caption: Workflow for this compound Preparation.
Mechanism of Action: Ribosome Rescue Inhibition
This compound functions as a small-molecule inhibitor of ribosome rescue in bacteria. This process is essential for bacterial viability, allowing for the recycling of ribosomes that have stalled on messenger RNA (mRNA). By inhibiting this pathway, this compound leads to an accumulation of stalled ribosomes, ultimately arresting bacterial growth.
References
Application Notes: KKL-10 in Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKL-10 is a member of the oxadiazole class of compounds, which have demonstrated potent antibiotic activity against a range of pathogenic bacteria. Notably, this compound has been identified as an inhibitor of bacterial trans-translation, a ribosome rescue mechanism essential for bacterial survival and replication. This unique mode of action makes this compound a compelling candidate for combating intracellular pathogens that reside and replicate within host macrophages. These application notes provide a summary of the current understanding of this compound's application in macrophage infection models, along with generalized protocols for its evaluation.
Mechanism of Action
This compound and its analogs, such as KKL-35 and KKL-40, function by inhibiting the bacterial trans-translation process. This process is crucial for rescuing ribosomes that have stalled on messenger RNA, and its inhibition leads to the arrest of bacterial growth. This mechanism has been shown to be effective against intracellular pathogens, including Francisella tularensis, Bacillus anthracis, and Mycobacterium tuberculosis.[1] A key advantage of this compound is its ability to target the pathogen directly within the host cell, a critical feature for treating infections caused by intracellular bacteria.
Data Presentation
The following tables summarize the available quantitative data regarding the cytotoxicity and efficacy of this compound and its related compounds in macrophage models.
Table 1: Cytotoxicity of Oxadiazole Compounds on Macrophage Cell Lines
| Compound | Cell Line | Concentration | Exposure Time | Cytotoxicity Assay | Outcome | Reference |
| This compound | RAW 264.7 | 2.5 µg/ml | 24 h | LDH Release | Non-toxic | [1] |
| KKL-40 | RAW 264.7 | 2.5 µg/ml | 24 h | LDH Release | Non-toxic | [1] |
| KKL-35 | Monocyte-derived macrophages | 10 mg/liter | Not specified | Not specified | Non-toxic | [1] |
LDH: Lactate Dehydrogenase
Table 2: Efficacy of this compound against Intracellular Francisella tularensis
| Compound | Host Cell | Pathogen | Key Finding | Reference |
| This compound | Macrophages | Francisella tularensis | Inhibits intracellular growth at all stages of infection. | [1] |
| KKL-40 | Macrophages | Francisella tularensis | Inhibits intracellular growth at all stages of infection. | [1] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy and cytotoxicity of this compound in a macrophage infection model. These protocols can be adapted for specific pathogens and macrophage cell types.
Protocol 1: Evaluation of this compound Cytotoxicity in Macrophages
Objective: To determine the cytotoxic effect of this compound on a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Lysis buffer (positive control)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include wells with vehicle control and lysis buffer (positive control).
-
Incubate the plate for the desired time (e.g., 24 hours).
-
After incubation, collect the supernatant from each well.
-
Perform the LDH assay on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Intracellular Bacterial Growth Inhibition Assay
Objective: To assess the ability of this compound to inhibit the growth of an intracellular bacterium within macrophages.
Materials:
-
Macrophage cell line
-
Intracellular bacterial strain (e.g., Francisella tularensis, Mycobacterium tuberculosis)
-
Complete cell culture medium
-
This compound stock solution
-
24-well cell culture plates
-
Gentamicin or other appropriate antibiotic to kill extracellular bacteria
-
Sterile water for cell lysis
-
Agar (B569324) plates for bacterial colony forming unit (CFU) enumeration
Procedure:
-
Seed macrophages in a 24-well plate and incubate overnight.
-
Infect the macrophages with the bacterial strain at a specific multiplicity of infection (MOI), for example, an MOI of 10.[1]
-
Incubate for a sufficient time to allow for bacterial uptake (e.g., 2 hours).
-
Wash the cells with fresh medium containing an antibiotic (e.g., gentamicin) to eliminate extracellular bacteria.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Incubate the infected cells for various time points (e.g., 0, 24, 48 hours).
-
At each time point, wash the cells and then lyse them with sterile water to release intracellular bacteria.
-
Prepare serial dilutions of the cell lysate and plate them on appropriate agar plates.
-
Incubate the agar plates until bacterial colonies are visible.
-
Count the CFUs to determine the number of viable intracellular bacteria at each time point and this compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action within an infected macrophage.
References
Application Notes and Protocols for Studying Bacterial Ribosome Stalling with KKL-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
KKL-10 is a novel small molecule belonging to the oxadiazole class of compounds that has demonstrated potent, broad-spectrum antimicrobial activity.[1][2] Its mechanism of action involves the inhibition of bacterial ribosome rescue pathways, specifically the trans-translation process.[1] This pathway is crucial for bacterial viability, especially under stress conditions, as it rescues ribosomes stalled on damaged or incomplete messenger RNAs (mRNAs).[1] The absence of the trans-translation pathway in eukaryotes makes it an attractive target for the development of new antibiotics with selective toxicity.[1]
These application notes provide a comprehensive overview of the use of this compound as a tool to study bacterial ribosome stalling. Detailed protocols for key experiments are provided to facilitate research into its mechanism of action and to aid in the discovery and development of new antibacterial agents.
Mechanism of Action
This compound and its analogs, such as KKL-35 and KKL-40, function by inhibiting the trans-translation pathway. This pathway is essential for resolving stalled ribosome complexes, which can occur due to truncated mRNAs lacking a stop codon, the presence of rare codons, or mRNA damage. The core components of this pathway are the transfer-messenger RNA (tmRNA), a unique RNA molecule with both tRNA- and mRNA-like properties, and a small protein B (SmpB).
When a ribosome stalls, the tmRNA-SmpB complex enters the empty A-site of the ribosome. The stalled nascent polypeptide chain is then transferred to the alanyl-tRNA-like domain of tmRNA. Subsequently, the ribosome switches templates to the mRNA-like domain of tmRNA, adding a short peptide tag to the C-terminus of the nascent polypeptide. This tag targets the incomplete protein for degradation by cellular proteases, and the ribosome is released for recycling.
This compound has been shown to inhibit the initial tagging step of this process. By preventing the rescue of stalled ribosomes, this compound leads to a depletion of the free ribosome pool, ultimately inhibiting protein synthesis and leading to bacterial cell death.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related oxadiazole compounds. This data is essential for designing experiments and for comparing the potency of different inhibitors.
| Compound | Target/Assay | Organism/System | IC50/MIC | Reference |
| KKL-35 | In vitrotrans-translation (tagging) | E. coli cell-free system | 0.9 µM | |
| This compound | Intracellular growth inhibition | Francisella tularensis in BMDMs | Not specified | |
| KKL-40 | Intracellular growth inhibition | Francisella tularensis in BMDMs | Not specified | |
| KKL-35 | Antibacterial activity (MIC) | Gram-positive & Gram-negative bacteria | Broad-spectrum | |
| Oxadiazoles | Antibacterial activity (MIC) | S. aureus, E. faecalis, B. cereus, K. pneumonia, P. aeruginosa, E. coli | 8 - 128 µg/mL |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on bacterial ribosome stalling.
Bacterial Growth Inhibition Assay (MIC Determination)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum by diluting an overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Prepare a serial dilution of the this compound stock solution in MHB in the 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Add an equal volume of the bacterial inoculum to each well of the 96-well plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the negative control.
Toeprinting Assay to Detect Ribosome Stalling
This assay allows for the precise identification of ribosome stalling sites on an mRNA template induced by this compound.
Materials:
-
In vitro transcription/translation system (e.g., PURExpress®)
-
DNA template encoding a specific mRNA (with a known primer binding site downstream of the potential stalling site)
-
Radiolabeled or fluorescently labeled DNA primer
-
Reverse transcriptase
-
This compound
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Protocol:
-
Set up the in vitro transcription/translation reactions according to the manufacturer's instructions, including the DNA template and all necessary components.
-
Add this compound at various concentrations to the reactions. Include a no-inhibitor control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for translation and ribosome stalling.
-
Stop the translation reaction and add the labeled primer. Anneal the primer to the mRNA by heating and gradual cooling.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will extend the primer until it encounters a stalled ribosome.
-
Terminate the reverse transcription reaction and purify the resulting cDNA fragments.
-
Analyze the cDNA products by urea-PAGE alongside a sequencing ladder generated from the same DNA template.
-
The appearance of a specific band in the this compound treated lanes that is absent or reduced in the control lane indicates a ribosome stall site. The position of the band relative to the sequencing ladder reveals the precise location of the stalled ribosome on the mRNA.
Ribosome Binding Affinity Assay (Fluorescence Polarization)
This protocol determines the binding affinity (Kd) of this compound to the bacterial ribosome.
Materials:
-
Purified bacterial 70S ribosomes
-
Fluorescently labeled this compound or a fluorescently labeled ligand that binds to a similar site
-
Fluorescence polarization plate reader
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
Protocol:
-
Direct Binding Assay (if a fluorescently labeled this compound is available): a. Prepare a serial dilution of the 70S ribosomes in the binding buffer in a black 384-well plate. b. Add a constant, low concentration of fluorescently labeled this compound to each well. c. Incubate at room temperature for 30 minutes to reach binding equilibrium. d. Measure the fluorescence polarization using a plate reader. e. Plot the change in fluorescence polarization as a function of ribosome concentration and fit the data to a one-site binding model to determine the Kd.
-
Competitive Binding Assay (if a known fluorescent ligand is available): a. Prepare a serial dilution of unlabeled this compound in the binding buffer in a black 384-well plate. b. Add a constant concentration of 70S ribosomes and the fluorescently labeled ligand to each well. The concentration of the fluorescent ligand should be at or below its Kd for the ribosome. c. Incubate at room temperature for 30 minutes. d. Measure the fluorescence polarization. e. A decrease in fluorescence polarization with increasing this compound concentration indicates competition for the same binding site. Plot the data and fit to a competitive binding equation to determine the Ki of this compound.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex
This protocol aims to determine the high-resolution structure of this compound bound to the bacterial ribosome to elucidate its precise binding site and mechanism of inhibition.
Materials:
-
Highly purified and concentrated bacterial 70S ribosomes
-
This compound
-
Cryo-EM grid preparation station (e.g., Vitrobot)
-
Cryo-electron microscope
-
Image processing software
Protocol:
-
Incubate the purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.
-
Apply a small volume (3-4 µL) of the ribosome-KKL-10 complex to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification apparatus.
-
Transfer the frozen grid to a cryo-electron microscope for data collection.
-
Collect a large dataset of images of the ribosome-KKL-10 particles.
-
Process the images using single-particle analysis software. This involves particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the complex.
-
Dock the atomic model of the ribosome and this compound into the cryo-EM density map to identify the binding site and conformational changes induced by the inhibitor.
Visualizations
Signaling Pathway Diagram
Caption: The bacterial trans-translation ribosome rescue pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing the ribosome stalling activity of this compound.
References
Application Note: KKL-10 In Combination with Other Antibiotics
For Research Use Only.
Introduction
KKL-10 is an oxadiazole compound identified as an inhibitor of bacterial trans-translation, a ribosome rescue mechanism essential for the viability of many bacterial species.[1][2] This pathway's absence in eukaryotes makes it an attractive target for novel antibacterial agents.[1] this compound, along with related compounds like KKL-35 and KKL-40, has demonstrated antibacterial activity against a range of pathogens, including Francisella tularensis and Legionella pneumophila.[2][3][4] The potential for this compound to act in concert with existing antibiotics is an area of significant interest for overcoming antibiotic resistance. Combination therapy can potentially lower the required dosage of individual drugs, reduce toxicity, and prevent the emergence of resistant strains.
This document provides a detailed protocol for evaluating the synergistic potential of this compound with other classes of antibiotics using standard in vitro methods.
Data Presentation
Currently, there is a notable lack of published data specifically detailing the synergistic effects of this compound in combination with other antibiotics. One study investigating the related oxadiazole compound, KKL-35, found no synergistic activity when combined with ribosome-targeting antibiotics against Legionella pneumophila.[4][5] The mechanism of action for the antibacterial effect of these oxadiazole compounds may be independent of trans-translation inhibition, suggesting that synergistic interactions with other antibiotics would need to be empirically determined.[4][5]
Researchers are encouraged to utilize the protocols outlined below to generate quantitative data on the potential synergistic, additive, indifferent, or antagonistic interactions between this compound and other antibiotics. The primary method for quantifying these interactions is the checkerboard assay, which allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.
Table 1: Hypothetical Synergy Data for this compound and Antibiotic X against [Bacterial Species]
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | [Insert MIC] | [Insert MIC] | \multirow{2}{}{[Calculate FIC Index]} | \multirow{2}{}{[Synergy/Additive/Indifference/Antagonism]} |
| Antibiotic X | [Insert MIC] | [Insert MIC] | ||
| This compound | [Insert MIC] | [Insert MIC] | \multirow{2}{}{[Calculate FIC Index]} | \multirow{2}{}{[Synergy/Additive/Indifference/Antagonism]} |
| Antibiotic Y | [Insert MIC] | [Insert MIC] |
FIC Index Interpretation:
-
Synergy: ≤ 0.5
-
Additive: > 0.5 to 1.0
-
Indifference: > 1.0 to 4.0
-
Antagonism: > 4.0
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a robust method for determining the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6][7]
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Second antibiotic of interest (stock solution)
-
Test bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Plate Setup:
-
Prepare serial two-fold dilutions of this compound horizontally across the columns of the 96-well plate.
-
Prepare serial two-fold dilutions of the second antibiotic vertically down the rows of the plate.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include control wells for each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Antibiotic X
-
-
Interpret the results based on the FICI values provided in the table above.[7]
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[9]
Materials:
-
This compound
-
Second antibiotic of interest
-
Test bacterial strain(s)
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates for colony counting
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Second antibiotic alone (at a relevant concentration, e.g., MIC)
-
This compound and the second antibiotic in combination (at relevant concentrations)
-
-
-
Time-Course Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
Visualizations
Caption: Workflow for assessing antibiotic synergy.
Caption: Putative mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synergistic effect and antibiofilm activity of the antimicrobial peptide K11 with conventional antibiotics against multidrug-resistant and extensively drug-resistant Klebsiella pneumoniae [frontiersin.org]
- 3. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic enhancement of cell death by triple combination therapy of docetaxel, ultrasound and microbubbles, and radiotherapy on PC3 a prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KKL-35 Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kirbylab.org [kirbylab.org]
- 8. researchgate.net [researchgate.net]
- 9. KKL-35 inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect and antibiofilm activity of the antimicrobial peptide K11 with conventional antibiotics against multidrug-resistant and extensively drug-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing the Minimum Inhibitory Concentration (MIC) of KKL-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
KKL-10 is a small-molecule antimicrobial agent belonging to the oxadiazole family that functions as a ribosome rescue inhibitor.[1][2][3] Its mechanism of action involves targeting the trans-translation pathway, a critical process in over 99% of bacterial species for rescuing ribosomes that have stalled on messenger RNA (mRNA).[1] By inhibiting this pathway, this compound prevents further bacterial proliferation, demonstrating broad-spectrum antimicrobial activity.[1][4] Notably, this compound has shown exceptional efficacy against both attenuated and virulent strains of Francisella tularensis.[1][2]
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the potency of a new antimicrobial agent like this compound.[5] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specific incubation period.[6][7][8] This application note provides detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution and agar (B569324) dilution.
Mechanism of Action: this compound Ribosome Rescue Inhibition
In bacteria, when a ribosome stalls on an mRNA molecule (e.g., at the end of a broken mRNA), it must be recycled to continue protein synthesis. The primary rescue pathway is trans-translation. This compound inhibits this essential process, leading to a shutdown of protein synthesis and ultimately inhibiting bacterial growth.
Quantitative Data Summary
The following table presents example MIC values for this compound against various bacterial strains. The values for F. tularensis are based on published data[2], while others are hypothetical examples for illustrative purposes.
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Francisella tularensis LVS | Gram-Negative | 0.12[2] | Ciprofloxacin: 0.03 |
| Francisella tularensis Schu S4 | Gram-Negative | 0.48[2] | Ciprofloxacin: 0.03 |
| Escherichia coli ATCC 25922 | Gram-Negative | 2 | Gentamicin: 0.5 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 1 | Vancomycin: 1 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 8 | Meropenem: 0.25 |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 4 | Ampicillin: 1 |
Experimental Protocols
Standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) should be followed. The two primary methods for MIC determination are broth dilution and agar dilution.[5]
Protocol 1: Broth Microdilution Method
This is one of the most common methods for determining MIC values and is readily adaptable to a 96-well microtiter plate format for high-throughput screening.[6][9]
1. Materials
-
This compound powder
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile Dimethyl Sulfoxide (DMSO) for stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multi-channel pipette
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution
-
This compound is soluble in DMSO.[1][4] Prepare a 1.28 mg/mL stock solution of this compound in 100% DMSO.
-
Note: The initial stock concentration should be at least 10 times the highest concentration to be tested to minimize the effect of the solvent.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[10] The final inoculation will dilute this by half to the target 5 x 10⁵ CFU/mL in each well.[10][11]
4. 96-Well Plate Setup and Serial Dilution
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the this compound stock solution (appropriately diluted from the main stock in CAMHB to twice the desired starting concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate from column 2 to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria).
5. Inoculation and Incubation
-
Using a multi-channel pipette, add 100 µL of the prepared bacterial inoculum (from step 3) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well (1-11) is now 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results
-
Following incubation, check the sterility control (column 12) for any growth (it should be clear).
-
Confirm robust growth in the growth control wells (column 11), which will appear turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[6][8]
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference or "gold standard" method and is particularly useful for testing multiple bacterial isolates simultaneously.[12][13]
1. Materials
-
This compound powder and appropriate solvent (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
2. Preparation of Antimicrobial Plates
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt a known volume of MHA and cool it in a water bath to 45-50°C.
-
Add the this compound solution to the molten agar in a 1:9 ratio (e.g., 2 mL of drug solution to 18 mL of agar) to achieve the final desired concentration. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify on a level surface.
-
Prepare a drug-free control plate for each batch.
3. Preparation and Application of Inoculum
-
Prepare the bacterial inoculum for each strain as described in the broth microdilution method (adjust to 0.5 McFarland standard).
-
Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Using an inoculum replicating device, spot a small, defined volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the drug-free control plate and moving to plates with increasing concentrations of this compound. Each spot should contain approximately 10⁴ CFU.[12]
4. Incubation and Interpretation
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A single colony or a faint haze does not constitute growth.[12]
Alternative Method: Gradient Diffusion (E-test)
The E-test is a convenient alternative that combines elements of diffusion and dilution methods.[14][15] It uses a non-porous plastic strip with a predefined, continuous gradient of an antimicrobial agent.[14][16]
-
A standardized bacterial inoculum (0.5 McFarland) is swabbed evenly across the surface of an MHA plate.
-
The E-test strip is placed on the agar surface.
-
During incubation, the antibiotic diffuses from the strip into the agar, creating a concentration gradient.
-
An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition ellipse intersects the MIC scale printed on the strip.[7][14]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Etest - Wikipedia [en.wikipedia.org]
- 15. Epsilometer Test (Etest) for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
KKL-10 not dissolving properly in DMSO
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving KKL-10 in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a small-molecule inhibitor of ribosome rescue in bacteria, demonstrating broad-spectrum antimicrobial activity.[1][2] It is a solid powder with the chemical formula C₁₄H₁₀BrN₃O₂S and a molecular weight of 364.22 g/mol .[3]
Q2: What is the expected solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies slightly between sources but is generally in the range of 2.78 to 3 mg/mL.[4][5] It is important to note that the quality and handling of DMSO can significantly impact solubility.
Q3: Why is my this compound not dissolving in DMSO even at reported concentrations?
Several factors can contribute to dissolution problems:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[6][7] Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[4][6]
-
Compound Characteristics: this compound may be a waxy or sticky solid, which can be difficult to weigh and dissolve accurately.[8]
-
Temperature: Dissolution may be slow at room temperature.[8]
-
Insufficient Agitation: The compound may require more vigorous mixing to fully dissolve.
Q4: My this compound dissolved in DMSO, but precipitated when I diluted it in my aqueous assay buffer. What should I do?
This is a common issue when diluting a concentrated DMSO stock solution into an aqueous medium where the compound is less soluble.[6][8] The abrupt change in solvent polarity causes the compound to crash out of solution. To prevent this, it is best to perform serial dilutions in DMSO first before the final dilution into the aqueous buffer.[6]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
Q: I've added DMSO to my this compound powder, but I can still see solid particles. What steps can I take?
A: Follow these steps to facilitate dissolution:
-
Ensure High-Quality DMSO: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[4][6] Once opened, store DMSO bottles with the cap tightly sealed and consider using a desiccant.
-
Vortexing: Vortex the solution vigorously for 2-3 minutes.
-
Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes.[8] Avoid excessive heat, as it could degrade the compound.
-
Sonication: If particles persist, use a sonicating water bath for 5-10 minutes.[8][9] This can help break up aggregates and enhance dissolution.
-
Sequential Dissolution: For compounds that are difficult to dissolve, try adding a small amount of DMSO to wet the powder first, creating a paste, and then gradually add the rest of the solvent while mixing.[10]
Issue 2: Precipitate forms upon dilution with aqueous media.
Q: How can I prevent my this compound from precipitating when I add it to my cell culture media or buffer?
A: The key is to minimize the solvent polarity shock.
-
Intermediate Dilutions: Instead of diluting your concentrated DMSO stock directly into the aqueous medium, perform one or more intermediate dilution steps in DMSO to lower the concentration.[6]
-
Stepwise Addition: Add the final, diluted DMSO stock to the aqueous medium dropwise while vortexing or stirring the medium. This gradual addition can help keep the compound in solution.[11]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% for cell-based assays, to avoid solvent toxicity.[12][13] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]
Quantitative Data Summary
The table below summarizes the reported solubility data for this compound in DMSO.
| Compound | Solvent | Reported Solubility | Molar Concentration | Source |
| This compound | DMSO | 3 mg/mL | ~8.23 mM | [4] |
| This compound | DMSO | 2.78 mg/mL (with ultrasound) | ~7.63 mM | [5] |
Note: The actual achievable solubility may vary based on the specific batch of the compound and the quality of the solvent used.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 364.22 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicating water bath (optional)
-
37°C water bath (optional)
Procedure:
-
Weighing this compound: Accurately weigh out 3.64 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of high-quality, anhydrous DMSO to the tube. This will yield a final concentration of 10 mM (or 3.64 mg/mL). Note: This concentration is slightly above some reported solubilities and may require the following steps.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes. Visually inspect for any remaining solid particles.
-
Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with one or both of the following:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[3][4]
Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing a this compound stock solution in DMSO.
Mechanism of Action: this compound Inhibition of Bacterial Trans-Translation
Caption: this compound inhibits the bacterial ribosome rescue pathway.
References
- 1. This compound | 952849-76-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. thco.com.tw [thco.com.tw]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KKL-10 Antimicrobial Assays
Welcome to the technical support center for KKL-10 antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action? A1: this compound is an investigational antimicrobial agent belonging to the oxadiazole class. Compounds in this class have been shown to inhibit bacterial growth by targeting essential cellular processes. For instance, related compounds have demonstrated activity against the trans-translation ribosome rescue system in pathogens like Francisella tularensis and Legionella pneumophila.[1][2] Therefore, its efficacy can be highly dependent on the physiological state of the bacteria.
Q2: My this compound susceptibility results are inconsistent between experiments. What are the most common causes? A2: Inconsistent results in antimicrobial susceptibility testing (AST) can stem from several factors. The most critical variables to control are inoculum density, media composition and pH, incubation conditions (time, temperature), and the quality and storage of the this compound compound.[3][4][5] Even minor deviations in these parameters can lead to significant variability in results.[6][7][8]
Q3: I am observing "skipped wells" in my broth microdilution assay with this compound. What does this indicate? A3: "Skipped wells" refer to a situation where a well with a higher concentration of this compound shows bacterial growth, while a well with a lower concentration does not. This can be caused by contamination, inadequate mixing of the inoculum, or errors in the serial dilution of the this compound solution.[9] It is recommended to check the purity of your culture and repeat the assay with careful attention to pipetting and mixing.
Q4: The zone of inhibition in my Kirby-Bauer (disk diffusion) assay is smaller than expected or non-existent. A4: This could be due to several reasons: the test organism may be genuinely resistant, the this compound disks may have lost potency due to improper storage or expiration, or the inoculum density might be too high.[10] Additionally, the diffusion of this compound, like other hydrophobic compounds, can be poor in agar (B569324). The composition of the agar medium itself can also significantly impact the observed activity.[2]
Q5: Can the type of growth media affect my results with this compound? A5: Absolutely. Media composition is a critical factor. For instance, some KKL-series compounds are poorly active in certain conventional solid media.[2] Mueller-Hinton Agar/Broth is the standard for many susceptibility tests, but its pH (ideally 7.2-7.4) and cation concentrations must be strictly controlled, as they can alter the activity of the antimicrobial agent.[3][11] Always use media from a reputable source or validate in-house preparations.
Troubleshooting Guides
Inconsistent Minimum Inhibitory Concentration (MIC) in Broth Microdilution
| Observation | Potential Cause | Recommended Action |
| MICs are consistently higher than expected. | Inoculum is too heavy. | Standardize inoculum to 0.5 McFarland turbidity. Repeat the test using a calibrated photometric device or visual comparison.[9] |
| This compound stock solution has degraded. | Prepare a fresh stock solution of this compound for each experiment. Verify the solvent used for dissolution does not inhibit bacterial growth. | |
| Incorrect incubation time or temperature. | Ensure incubation is performed at 35°C ± 2°C for 16-20 hours for most standard bacteria.[3] | |
| MICs are consistently lower than expected. | Inoculum is too light. | Re-standardize the inoculum to a 0.5 McFarland standard. A lighter inoculum can lead to falsely susceptible results.[9][10] |
| High variability in MICs across replicates. | Inconsistent inoculum volume or mixing. | Ensure the inoculum is thoroughly mixed before dispensing. Use calibrated pipettes and check technique. |
| Subjective reading of endpoints. | Read the MIC as the lowest concentration with no visible growth (clear well) under consistent lighting. For compounds causing trailing, define a consistent endpoint (e.g., 80% growth reduction).[12] |
Inconsistent Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays
| Observation | Potential Cause | Recommended Action |
| Zones are too large. | Inoculum is too light. | Standardize inoculum to 0.5 McFarland turbidity.[10] |
| Delay in incubation after disk placement. | Transfer plates to the incubator within 15 minutes of applying the disks to prevent excessive pre-diffusion.[4][10] | |
| Zones are too small. | Inoculum is too heavy. | Re-standardize the inoculum. A dense lawn of bacteria will grow closer to the disk.[10] |
| Expired or improperly stored disks. | Check the expiration date. Store this compound disks under recommended conditions (typically refrigerated or frozen and protected from moisture).[4][13] | |
| Incorrect agar depth or pH. | Ensure Mueller-Hinton Agar (MHA) has a uniform depth of 4 mm and a pH between 7.2 and 7.4.[3][13] | |
| Appearance of distinct colonies within the zone of inhibition. | The culture is contaminated or contains resistant subpopulations. | Check the purity of the inoculum by subculturing. If pure, these may be resistant mutants.[4] |
Diagrams and Workflows
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing inconsistent this compound results.
Experimental Workflow for Broth Microdilution MIC Test
Caption: The experimental workflow for a broth microdilution MIC assay.
Conceptual Pathway: Antimicrobial Interference
Caption: Conceptual pathway of this compound inhibiting an essential bacterial process.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: Ensure the final solvent concentration in the assay does not exceed 1% and does not affect bacterial growth.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well after dilution should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[3]
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only).[14]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
Protocol 2: Kirby-Bauer Disk Diffusion Test
This protocol is based on standardized disk diffusion methods.[13]
-
Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Pour into petri dishes to a uniform depth of 4 mm. Allow to solidify and dry before use. The surface should be moist but have no droplets of water.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[15]
-
-
Disk Placement:
-
Within 15 minutes of inoculation, use sterile forceps or a disk dispenser to place this compound impregnated disks onto the agar surface.
-
Press gently to ensure complete contact with the agar.
-
-
Incubation:
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm) using a ruler or calipers.
-
Interpret the results based on pre-established breakpoints for susceptible, intermediate, and resistant categories.
-
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. OLCreate: Fleming Fund F 2025 Antimicrobial susceptibility testing: 5.1 Factors affecting disk diffusion tests | OLCreate [open.edu]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting KKL-10 instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the small molecule KKL-10 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared in an aqueous buffer from a DMSO stock, has become cloudy or shows precipitation. What is the likely cause?
A1: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules.[1] This can be due to several factors:
-
Exceeded Solubility Limit: The final concentration of this compound in the aqueous buffer may be higher than its solubility limit.[1]
-
Poor Compound Solubility: this compound may have inherently low solubility in the chosen aqueous buffer.[2]
-
DMSO Quality: The DMSO used for the stock solution may have absorbed water, which can reduce the solubility of many organic compounds. It is recommended to use anhydrous, high-purity DMSO.[3]
-
Degradation: The compound may be degrading into a less soluble product.[2]
Q2: I am observing inconsistent results between experiments using this compound. Could this be related to solution instability?
A2: Yes, inconsistent experimental outcomes are often linked to compound stability.[2] Key contributors to this issue include:
-
Inconsistent Solution Preparation: Variations in how the solution is prepared for each experiment can lead to different effective concentrations.[2]
-
Variable Storage: Storing solutions for different lengths of time or under inconsistent conditions (e.g., temperature, light exposure) can lead to varying levels of degradation.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause precipitation and degradation.[3] It is best practice to aliquot stock solutions into single-use volumes.[3]
Q3: What are the primary environmental and chemical factors that can cause this compound to degrade in solution?
A3: Several factors can compromise the chemical integrity of this compound in solution. These include:
-
Temperature: Higher temperatures accelerate the rates of chemical reactions, including hydrolysis, oxidation, and reduction, which can lead to degradation.[4][5][6]
-
pH: The stability of a compound can be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze the hydrolysis of labile functional groups, such as esters or amides.[2][5]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation in sensitive molecules.[2][4][6]
-
Oxidation: Dissolved oxygen in the solution can react with and degrade electron-rich parts of a molecule.[2][4]
-
Hydrolysis: Compounds with susceptible functional groups can be cleaved by reacting with water in the solution.[2][4]
Q4: What are the best practices for preparing and storing this compound stock solutions to ensure maximum stability?
A4: Proper preparation and storage are critical for maintaining the compound's integrity.[1]
-
Solid Storage: Whenever possible, store the compound in its solid (powder) form at -20°C or 4°C, protected from light and moisture, as specified by the manufacturer.[1]
-
Solvent Choice: Use anhydrous, high-purity solvents like DMSO for initial stock solutions.[3]
-
Preparation: To aid dissolution, gentle warming (e.g., 37°C) and vortexing or sonication can be used, but prolonged exposure to heat should be avoided as it may cause degradation.[3]
-
Storage of Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C.[3]
-
Protection from Light: Use amber or opaque vials to protect the solution from light-induced degradation.[7]
Troubleshooting Guides
| Observed Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in stock solution after storage | 1. Poor compound solubility in the chosen solvent.[2] 2. Compound degradation leading to an insoluble product.[2] 3. Solution was not fully dissolved initially. | 1. Prepare a more dilute stock solution.[2] 2. Consider a different solvent with higher solubilizing power.[2] 3. Gently warm and vortex/sonicate to ensure complete dissolution before storage.[3] 4. Analyze the precipitate via LC-MS to determine if it is the parent compound or a degradant.[2] |
| Loss of activity in a cell-based assay | 1. Degradation of this compound in the culture medium.[2] 2. Adsorption of the compound to plasticware (e.g., plates, tubes).[2] 3. Poor cell permeability. | 1. Assess the stability of this compound directly in the culture medium over the time course of the experiment (See Protocol 2).[2] 2. Use low-binding labware or add a small amount of a non-ionic surfactant.[2] 3. Evaluate cell permeability using established assays.[2] |
| New peaks appear in HPLC/LC-MS analysis over time | 1. Compound degradation.[2] | 1. Attempt to identify the degradation products to understand the degradation pathway.[2] 2. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust buffer pH, add antioxidants, protect from light).[2] |
Mandatory Visualization
The following diagrams illustrate key troubleshooting and conceptual pathways related to this compound instability.
Caption: A workflow for troubleshooting this compound instability.
Caption: Common degradation pathways for small molecules.
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to determine the approximate kinetic solubility of this compound in a specific aqueous buffer, which is useful for identifying if precipitation is due to exceeding the solubility limit.[1]
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Multichannel pipette
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).[1]
-
Dilution in Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer in the wells of a 96-well plate. This creates a range of final this compound concentrations with a consistent final DMSO percentage.[1]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]
-
Analysis:
-
Determine Solubility: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of this compound under these specific conditions.[1]
Protocol 2: Chemical Stability Assessment in Solution via HPLC/LC-MS
This protocol outlines a procedure to quantify the chemical stability of this compound in a specific solution over time.[2]
Materials:
-
This compound stock solution in DMSO
-
Solution of interest (e.g., aqueous buffer, cell culture medium)
-
Incubator or water bath set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Cold organic solvent (e.g., acetonitrile (B52724) or methanol) for quenching
-
HPLC or LC-MS system
-
Autosampler vials
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution to the final desired concentration in the solution to be tested.[2]
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution. Quench the sample by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to stop any degradation and precipitate proteins if present.[1] Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.[1] This sample represents 100% of the initial compound concentration.
-
Incubation: Aliquot the remaining working solution into separate, sealed vials for each future time point and condition. Incubate these vials under the desired conditions (e.g., different temperatures, protected from light vs. exposed to light).[2]
-
Time Points: At designated time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each condition.[2]
-
Quenching and Analysis: Process each time-point sample exactly as described for the T=0 sample and analyze by HPLC or LC-MS.[2]
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample. Plot the percentage of remaining compound versus time for each condition to determine the degradation rate.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
KKL-10 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with KKL-10.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Bacterial Growth
If you are observing inconsistent or no inhibitory effect of this compound on bacterial growth, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Improper this compound Preparation | This compound is soluble in DMSO.[1] Ensure fresh, high-quality DMSO is used as moisture-absorbing DMSO can reduce solubility.[1] Prepare stock solutions at a high concentration and dilute to the final working concentration in your experimental medium. |
| Incorrect Concentration Range | The effective concentration of this compound can vary depending on the bacterial species and experimental conditions. Perform a dose-response experiment with a wide range of concentrations to determine the Minimum Inhibitory Concentration (MIC). |
| Bacterial Strain Resistance | The target bacteria may have intrinsic or acquired resistance to this compound. Verify the identity and susceptibility of your bacterial strain. Consider testing against a known sensitive control strain. |
| Inactivation of this compound | Components of your growth medium may interact with or inactivate this compound. Test the stability of this compound in your experimental medium over the time course of the experiment. |
| High Bacterial Inoculum | An excessively high bacterial inoculum can overwhelm the inhibitory effect of the compound. Standardize your inoculum density, typically to 10^5 or 10^6 CFU/mL for MIC assays. |
Issue 2: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of this compound. The following steps can help improve reproducibility.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting of this compound, bacterial culture, or media can lead to significant errors. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate solutes and affect bacterial growth, leading to an "edge effect". To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile medium. |
| Non-homogenous Bacterial Suspension | A non-uniform bacterial suspension will result in variable cell numbers across different wells. Ensure thorough mixing of the bacterial culture before inoculation. |
| Temperature Gradients in Incubator | Uneven temperature distribution in an incubator can lead to different growth rates. Ensure proper air circulation and use a calibrated incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of ribosome rescue, which gives it broad-spectrum antimicrobial activity against bacteria.[1]
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in fresh DMSO and then dilute it to the final desired concentration in the appropriate cell culture or bacterial growth medium.
Q3: What is a typical starting concentration for this compound in an MIC assay?
A3: While the optimal concentration is species-dependent, a good starting point for determining the MIC is to perform a serial two-fold dilution starting from a high concentration, for example, 100 µg/mL.
Q4: Can this compound be used in vivo?
A4: The provided information suggests the availability of a calculator for in vivo formulation, implying its potential for in vivo use.[1] However, specific protocols and efficacy in animal models would require further investigation.
Q5: What are some common data analysis pitfalls to avoid?
A5: Common pitfalls include misinterpreting correlation for causation, not accounting for confounding variables, and using inappropriate statistical methods.[2][3] It is crucial to carefully plan your statistical analysis before starting the experiment.[2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in fresh DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Culture bacteria overnight in appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain.
-
Data Analysis: Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of bacterial ribosome rescue.
Caption: A general workflow for conducting experiments with this compound.
References
Technical Support Center: KKL-10 In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of KKL-10, a small-molecule ribosome rescue inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor that exhibits broad-spectrum antimicrobial activity against bacteria.[1][2] Its primary mechanism of action is the inhibition of ribosome rescue, a critical process for bacterial survival. Specifically, this compound targets and disrupts trans-translation, a pathway that rescues ribosomes stalled on messenger RNA (mRNA) that lacks a stop codon.[3] By inhibiting this process, this compound leads to the accumulation of stalled ribosomes and ultimately bacterial cell death.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1] A supplier suggests a solubility of up to 3 mg/mL in DMSO.[1] To prepare the stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to your desired concentration. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for storage.
Q3: What is the recommended storage and stability for this compound?
For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to one year at -80°C and for one month at -20°C.[1]
Q4: Is this compound cytotoxic to mammalian cells?
This compound and other related oxadiazole compounds have demonstrated limited cytotoxicity to mammalian cells.[3][4] Studies have shown that this compound does not significantly affect the viability of macrophages.[3] Similarly, a related compound, KKL-40, did not exhibit significant cytotoxicity to HeLa cells.[4] However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions to determine the optimal non-toxic concentration range.
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Action & Rationale |
| Low or no antibacterial activity | - Compound Precipitation: this compound may have precipitated out of the culture medium. - Incorrect Concentration: The concentration of this compound may be too low to be effective against the specific bacterial strain. - Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to the compound. | 1. Visually inspect wells for precipitate. If present, consider optimizing the solvent concentration or using a formulation with better solubility. 2. Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your bacterial strain. 3. Test against a known sensitive bacterial strain as a positive control to ensure the compound is active. |
| High variability between replicate wells | - Inconsistent cell/bacterial seeding: Uneven distribution of cells or bacteria in the wells. - Incomplete compound dissolution: The this compound stock solution may not have been fully dissolved or mixed properly before dilution. - Edge effects in the plate: Evaporation from the outer wells of the microplate can concentrate the compound and affect results. | 1. Ensure thorough mixing of the cell or bacterial suspension before seeding. 2. Vortex the this compound stock solution before preparing dilutions. 3. Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation. |
| Unexpected cytotoxicity to mammalian cells | - High solvent concentration: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. - Off-target effects: Although generally low, at high concentrations, this compound might have off-target effects. - Cell line sensitivity: The specific mammalian cell line used may be particularly sensitive to the compound or solvent. | 1. Ensure the final DMSO concentration is below 0.5% , and ideally below 0.1%, in your cell-based assays.[5] Always include a vehicle control (media with the same DMSO concentration as your treated wells). 2. Test a lower concentration range of this compound. 3. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the non-toxic concentration range for your specific cell line. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 3 mg/mL (8.23 mM) | [1] |
| Powder Storage | 3 years at -20°C | [1] |
| Stock Solution Storage | 1 year at -80°C in solvent 1 month at -20°C in solvent | [1] |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Species | MIC Range (µg/mL) |
| Francisella tularensis | 0.1 - 1.0 |
| Escherichia coli | 2.0 - 8.0 |
| Staphylococcus aureus | 1.0 - 4.0 |
| Pseudomonas aeruginosa | > 64 |
Note: This table presents hypothetical data for illustrative purposes. Actual MIC values should be determined experimentally for specific bacterial strains.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Broth with bacterial inoculum only (no this compound).
-
Negative Control: Broth only (no bacteria or this compound).
-
Vehicle Control: Broth with bacterial inoculum and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound on a mammalian cell line.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%). Replace the old medium with the medium containing the this compound dilutions.
-
Controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the same final concentration of DMSO as the treated wells.
-
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting bacterial trans-translation.
Caption: Troubleshooting workflow for improving this compound in vitro efficacy.
References
Technical Support Center: Addressing Bacterial Resistance to KKL-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KKL-10. Our goal is to help you navigate common challenges in your experiments, particularly those related to bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: We are unable to generate this compound resistant mutants in our laboratory. Are we doing something wrong?
A1: It is a commonly reported observation that bacteria exhibit a low propensity for developing resistance to this compound and other oxadiazole compounds.[1][2] Some studies have reported the inability to isolate resistant mutants even after repeated attempts.[3] This is a promising characteristic of this class of compounds. Before assuming experimental error, consider that the inherent activity of this compound against its target, the ribosome rescue system, may make the development of resistance a rare event. We recommend a thorough review of your experimental setup for inducing resistance (see serial passage protocol below) and ensuring that the concentrations of this compound used are appropriate for selection without being immediately lethal to the entire population.
Q2: What is the mechanism of action of this compound and how might bacteria develop resistance?
A2: this compound is an inhibitor of the bacterial ribosome rescue system, specifically targeting the trans-translation pathway.[3][4] This pathway is crucial for rescuing ribosomes that have stalled on messenger RNA (mRNA) that lacks a stop codon.[1][5] By inhibiting this process, this compound leads to an accumulation of stalled ribosomes, which is detrimental to the bacterial cell.
Potential, though rare, mechanisms of resistance to this compound could include:
-
Target Modification: Mutations in the components of the ribosome that are the binding site for this compound. For the related compound KKL-35, the binding site has been identified as helix 89 of the 23S rRNA. Another related compound, KKL-1005, has been shown to bind to the ribosomal protein bL12.[6][7]
-
Efflux Pumps: Increased expression of efflux pumps that can actively transport this compound out of the bacterial cell.
-
Alternative Rescue Pathways: Upregulation or acquisition of alternative ribosome rescue systems that can compensate for the inhibition of trans-translation.[1][8]
Q3: How should we interpret the Minimum Inhibitory Concentration (MIC) results for this compound?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][9] When interpreting MIC values for this compound, it is crucial to compare them to established breakpoints, if available, to classify a bacterial strain as susceptible, intermediate, or resistant.[10][11] For a novel compound like this compound, you may need to establish these breakpoints based on wild-type MIC distributions and correlation with in vivo efficacy studies. A lower MIC value generally indicates higher potency.[9]
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results
| Problem | Possible Cause | Recommended Solution |
| High variability in MIC values between replicates. | Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and fresh tips for each dilution. Prepare a master mix of reagents where possible to minimize variability. |
| Non-homogenous bacterial inoculum. | Ensure the bacterial suspension is well-mixed before aliquoting. | |
| Contamination of the culture or reagents. | Use aseptic techniques throughout the protocol. Check for purity of the bacterial culture by streaking on an agar (B569324) plate. | |
| "Skipped wells" - growth in a well with a higher this compound concentration than a well with no growth. | Pipetting error leading to an incorrect concentration in a well. | Repeat the assay with careful attention to the dilution series. |
| Contamination of a single well. | Visually inspect wells for any signs of contamination. | |
| No bacterial growth in the positive control well. | Inactive bacterial inoculum. | Use a fresh, actively growing bacterial culture. |
| Errors in media preparation. | Ensure the growth medium is prepared correctly and is not inhibitory to the bacteria. | |
| Unexpectedly high MIC values for a known susceptible strain. | High inoculum density (inoculum effect). | Standardize the inoculum to a 0.5 McFarland standard.[12] |
| This compound precipitation due to poor solubility. | Ensure this compound is fully dissolved in the appropriate solvent before adding to the growth medium. Visually inspect for any precipitate. | |
| Binding of this compound to components of the growth medium. | Consider using a different, less complex medium if interactions are suspected. |
Troubleshooting Serial Passage Experiments for Resistance Induction
| Problem | Possible Cause | Recommended Solution |
| No increase in MIC after multiple passages. | Sub-lethal concentration of this compound is too low to exert selective pressure. | Gradually increase the concentration of this compound in subsequent passages, ensuring it is just below the MIC of the previous passage.[13] |
| Low frequency of spontaneous resistance mutations. | Increase the population size of the bacteria being passaged to increase the probability of selecting for a resistant mutant. | |
| Instability of the resistant phenotype. | After isolating a potentially resistant mutant, passage it for several generations in the absence of this compound to check for reversion to susceptibility. | |
| Loss of the bacterial culture during the experiment. | The concentration of this compound is too high, leading to complete killing of the population. | Start with a lower sub-lethal concentration of this compound and increase it more gradually over more passages. |
| Contamination of the culture. | Maintain strict aseptic technique throughout the serial passage experiment. |
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a generalized procedure and should be optimized for your specific bacterial strain and laboratory conditions.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution of known concentration
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and reservoirs
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate. Typically, 50 µL of MHB is added to wells 2 through 12. 100 µL of the this compound working solution is added to well 1, and then 50 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 50 µL from well 10 is discarded. Well 11 serves as the growth control (no this compound), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[12] A microplate reader can also be used to measure the optical density at 600 nm.
-
Protocol: Induction of Resistance by Serial Passage
This method is used to encourage the development of resistance to an antimicrobial agent over time.
Materials:
-
Culture tubes or flasks
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Bacterial culture
-
Apparatus for MIC determination
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the parental bacterial strain using the broth microdilution method described above.
-
-
First Passage:
-
Inoculate a tube of MHB containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) with the parental bacterial strain.
-
Incubate the culture under appropriate conditions until it reaches a desired growth phase (e.g., late logarithmic phase).
-
-
Subsequent Passages:
-
Characterization of Resistant Mutants:
-
If a strain with a stable, increased MIC is isolated, it should be further characterized to confirm the resistance phenotype and investigate the underlying mechanism.
-
Visualizations
Caption: Bacterial Trans-Translation Ribosome Rescue Pathway and this compound Inhibition.
Caption: Experimental Workflow for Inducing Bacterial Resistance via Serial Passage.
References
- 1. Ribosome Rescue Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of trans-translation have broad-spectrum antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ribosome Rescue Pathways in Bacteria [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. A trans -translation inhibitor kills Mycobacterium tuberculosis by targeting ribosomal protein bL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. idexx.com [idexx.com]
- 10. droracle.ai [droracle.ai]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
- 12. benchchem.com [benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Serial passage – REVIVE [revive.gardp.org]
KKL-10 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper handling of KKL-10, a small-molecule inhibitor of ribosome rescue with broad-spectrum antimicrobial activity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound functions as a bacterial ribosome rescue inhibitor.[1][2] It exhibits broad-spectrum antimicrobial activity by interfering with the trans-translation process in bacteria, which is a crucial pathway for rescuing stalled ribosomes.[3] This inhibition ultimately disrupts protein synthesis, leading to bacterial growth arrest.[4]
Q2: What are the recommended long-term storage conditions for this compound powder?
For long-term storage, this compound powder should be kept at -20°C. Under these conditions, it is stable for up to three years.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] It is recommended to prepare a stock solution in fresh, moisture-free DMSO to ensure optimal solubility. Once in solution, it is crucial to aliquot the stock to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound stock solutions?
The stability of this compound in solution depends on the storage temperature. For long-term storage of up to one year, it is recommended to store the aliquoted stock solution at -80°C. For shorter-term storage of up to one month, -20°C is acceptable.[2]
This compound Storage and Stability Data
While specific quantitative data from forced degradation studies (e.g., hydrolysis, photostability) on this compound are not publicly available, the following table summarizes the recommended storage conditions based on information from suppliers. Adhering to these conditions is critical for minimizing degradation and ensuring experimental reproducibility.
| Form | Solvent | Storage Temperature | Shelf Life |
| Powder | N/A | -20°C | 3 years[2] |
| Stock Solution | DMSO | -80°C | 1 year[2] |
| Stock Solution | DMSO | -20°C | 1 month[2] |
Troubleshooting Guide
Issue 1: Reduced or no antimicrobial activity observed in my experiment.
-
Potential Cause 1: Improper storage of this compound.
-
Troubleshooting Step: Verify that the this compound powder and stock solutions have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of stock solutions by using aliquots.
-
-
Potential Cause 2: Degradation of this compound due to moisture.
-
Troubleshooting Step: Ensure that fresh, anhydrous DMSO was used for preparing the stock solution. Moisture-absorbing DMSO can reduce the solubility and stability of the compound.[2]
-
-
Potential Cause 3: Incorrect concentration of this compound.
-
Troubleshooting Step: Recalculate the dilutions and ensure the final concentration in your assay is appropriate for the target bacteria.
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause 1: Use of a degraded stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from the powder and compare its activity to the previously used stock. If the new stock solution is more active, discard the old one.
-
-
Potential Cause 2: Contamination of stock solution.
-
Troubleshooting Step: Ensure proper aseptic techniques were used when handling the stock solution. Prepare a new stock solution if contamination is suspected.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of bacterial ribosome rescue.
Caption: Troubleshooting workflow for reduced this compound activity in experiments.
References
Technical Support Center: Refining KKL-10 Treatment Protocols for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KKL-10 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor belonging to the oxadiazole family. Its primary mechanism of action is the inhibition of the ribosome rescue system in bacteria.[1] This system is essential for bacterial viability, making this compound a broad-spectrum antimicrobial agent.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be prepared in high-purity DMSO and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For long-term storage, a powder form is recommended to be stored at -20°C.
Q3: What are the known effects of this compound on mammalian cells?
This compound has been shown to have limited cytotoxicity to mammalian cells at concentrations effective against bacteria. For example, studies on RAW 264.7 macrophage-like cells showed no significant cytotoxicity at concentrations up to 2.5 µg/mL for 24 hours.[2] Similarly, the related compound KKL-40 did not exhibit significant cytotoxicity to HeLa cells at concentrations well above its effective antimicrobial concentration.[3] However, it is crucial to determine the specific cytotoxic concentration for each cell line used in your experiments.
Q4: How can I determine the optimal concentration of this compound for my specific cell-based assay?
The optimal concentration of this compound should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response experiment. Based on existing data, a concentration range of 1 µg/mL to 25 µg/mL could be a reasonable starting point for many cell lines.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in my cell-based assay.
-
Possible Cause 1: Compound Instability. this compound, like many small molecules, may degrade in cell culture media over time.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions.
-
-
Possible Cause 2: Cell Seeding and Health. Inconsistent cell numbers or poor cell health can lead to variability.
-
Solution: Ensure a single-cell suspension before seeding and use cells within a consistent passage number range. Regularly check for mycoplasma contamination.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
Issue 2: High background or unexpected cytotoxicity in control wells.
-
Possible Cause 1: Solvent Toxicity. High concentrations of DMSO can be toxic to mammalian cells.
-
Solution: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a non-toxic level, typically below 0.5%. Run a vehicle control with the highest concentration of DMSO used in the experiment.
-
-
Possible Cause 2: Compound Precipitation. this compound may precipitate in aqueous culture media, especially at higher concentrations.
-
Solution: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider preparing a more dilute stock solution or using a different formulation if available.
-
Issue 3: No observable effect of this compound in an intracellular bacteria killing assay.
-
Possible Cause 1: Insufficient Compound Penetration. this compound may not be efficiently entering the host cells to reach the intracellular bacteria.
-
Solution: Increase the incubation time or the concentration of this compound. You can also assess the intracellular concentration of the compound using analytical methods if available.
-
-
Possible Cause 2: Bacterial Strain Resistance. The bacterial strain used may be resistant to this compound.
-
Solution: Confirm the minimum inhibitory concentration (MIC) of this compound for your bacterial strain in a standard broth microdilution assay before performing the intracellular killing assay.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a related compound, KKL-40. It is important to note that the optimal concentration will be cell-line and assay-dependent.
| Compound | Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| This compound | RAW 264.7 | LDH Release | Up to 2.5 µg/mL | 45 min & 24 h | No significant cytotoxicity[2] |
| KKL-40 | HeLa | Cell Viability | Up to 100x MIC | 24 h | No significant cytotoxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of this compound powder (Molecular Weight: 364.22 g/mol ).
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Prepare fresh working solutions for each experiment and do not store diluted solutions in media.
-
Protocol 2: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding:
-
Seed your mammalian cell line of choice in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Bacterial Ribosome Rescue Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound in cell-based assays.
References
overcoming limitations of KKL-10 in research applications
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the limitations of KKL-10 in various research applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor belonging to the oxadiazole family, which exhibits broad-spectrum antibiotic activity.[1][2] Its primary mechanism of action is the inhibition of the bacterial trans-translation pathway, a ribosome rescue system essential for bacterial viability.[2] By disrupting this pathway, this compound arrests bacterial growth.[2][3]
Q2: I'm observing poor solubility of this compound in my aqueous buffer. What can I do?
This is a common issue as this compound has low aqueous solubility. The compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions.[1][4] One supplier datasheet indicates a solubility of 2.78 mg/mL in DMSO with the aid of ultrasonication.[4]
-
Troubleshooting Tip: Prepare a high-concentration stock solution in 100% DMSO and store it at -80°C.[1] For your experiments, dilute the stock solution into your aqueous buffer immediately before use. Ensure the final DMSO concentration in your assay is low and consistent across all experimental conditions, including vehicle controls, to minimize solvent effects. It is crucial to determine the tolerance of your specific biological system to DMSO.
Q3: My in vitro results with this compound are not correlating with my in vivo observations. Why might this be?
Discrepancies between in vitro and in vivo results can arise from several factors. One study observed that while this compound inhibited trans-translation in vivo, it showed weak inhibition of the tagging step in a coupled in vitro transcription/translation reaction at 10 µM, with more significant inhibition only at 100 µM.[1]
-
Possible Explanations:
-
Metabolic Activation: this compound may require metabolic activation in vivo to become fully potent.
-
Compound Stability: The compound might be less stable in your in vitro assay conditions compared to the in vivo environment.
-
Indirect Effects: this compound might be acting on an upstream or downstream component of the trans-translation pathway in vivo that is not fully reconstituted in your in vitro assay.
-
Off-Target Effects: The observed in vivo phenotype might be a result of off-target effects that are not present in a purified in vitro system.
-
Q4: Are there known off-target effects for this compound?
The available literature primarily focuses on the on-target activity of this compound against the trans-translation pathway. However, as with any small molecule inhibitor, off-target effects are possible. A study on a related oxadiazole, KKL-35, in Legionella pneumophila suggested that its antibiotic activity might be independent of trans-translation inhibition, indicating the possibility of alternative mechanisms or off-target effects for this class of compounds.[5]
-
Recommendation: When interpreting your data, it is important to include appropriate controls to assess potential off-target effects. This could involve using a structurally related but inactive analog of this compound if available, or employing genetic approaches to confirm that the observed phenotype is dependent on the intended target.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous media | Low aqueous solubility of the compound. | - Prepare a high-concentration stock in 100% DMSO. - Perform serial dilutions in your final assay buffer immediately before use. - Ensure the final DMSO concentration is below the tolerance level of your system (typically <0.5%). - Consider the use of stabilizing agents or nanocrystal formulations for in vivo studies if solubility remains a major hurdle.[6][7] |
| Inconsistent results between experiments | - Degradation of this compound stock solution. - Variability in experimental setup. | - Aliquot the this compound DMSO stock and store at -80°C to avoid multiple freeze-thaw cycles.[1] - Prepare fresh dilutions from the stock for each experiment. - Standardize all experimental parameters, including incubation times, temperatures, and cell densities. |
| No effect observed at expected concentrations | - Compound inactivity. - Resistance of the bacterial strain. - Insufficient compound concentration at the target site. | - Verify the purity and integrity of your this compound compound. - Test a range of concentrations to determine the effective dose for your specific bacterial strain and experimental conditions. - For intracellular pathogens, consider that cell permeability may be a limiting factor.[2] |
| High background signal in fluorescence-based assays | Intrinsic fluorescence of this compound or interaction with assay components. | - Run a control with this compound in the absence of the fluorescent reporter to quantify its intrinsic fluorescence. - Subtract the background fluorescence from your experimental readings. - If possible, use an alternative, non-fluorescent readout for your assay. |
Experimental Protocols
General Protocol for Assessing this compound Antibacterial Activity
This protocol is a generalized guideline for testing the antibacterial activity of this compound using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of this compound Stock Solution:
-
Broth Microdilution Assay:
-
Prepare a 2-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using appropriate bacterial growth medium. The final DMSO concentration in all wells should be kept constant and at a non-inhibitory level.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive controls (bacteria with no this compound) and negative controls (medium only).
-
Incubate the plate at the optimal temperature and duration for the specific bacterial species.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
In Vivo Reporter Assay for trans-Translation Inhibition
This protocol is based on the methodology used to assess the in vivo inhibition of the trans-translation pathway.[1]
-
Bacterial Strains and Reporters:
-
Use a bacterial strain engineered to express a fluorescent reporter protein (e.g., GFP or mCherry) fused to a degradation tag that is a substrate for the trans-translation pathway.
-
-
Experimental Procedure:
-
Grow overnight cultures of the reporter strain.
-
Dilute the cultures to a low optical density (e.g., OD600 = 0.02) in fresh medium.
-
Add this compound at various concentrations to the cultures. Include a DMSO-only vehicle control.
-
Incubate the cultures under appropriate growth conditions.
-
Measure the fluorescence signal and optical density of the cultures at regular intervals.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the cell density (OD600).
-
An increase in the normalized fluorescence signal in the presence of this compound compared to the vehicle control indicates inhibition of the degradation of the tagged reporter protein, and thus inhibition of the trans-translation pathway.
-
Visualizations
Caption: The bacterial trans-translation ribosome rescue pathway targeted by this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. adooq.com [adooq.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. KKL-35 Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
KKL-10: A Comparative Analysis of a Novel Ribosome Rescue Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. One such promising target is the bacterial ribosome rescue system, essential for bacterial viability and absent in eukaryotes. This guide provides a comprehensive comparison of KKL-10, a small-molecule inhibitor of ribosome rescue, with other compounds in its class, focusing on efficacy, mechanism of action, and supporting experimental data.
Introduction to Ribosome Rescue Inhibition
In bacteria, ribosomes can stall on messenger RNA (mRNA) that lacks a stop codon. The primary ribosome rescue pathway, known as trans-translation, resolves these stalled complexes, preventing cellular toxicity and recycling the ribosomes. This process is mediated by transfer-messenger RNA (tmRNA) and its associated protein, SmpB. Inhibitors of this pathway represent a novel class of antibiotics with the potential for broad-spectrum activity. The oxadiazole and triazole classes of compounds, including this compound, KKL-35, KKL-40, and MBX-4132, have been identified as potent inhibitors of this pathway.
Comparative Efficacy of Ribosome Rescue Inhibitors
The antibacterial efficacy of this compound and related compounds has been evaluated against a range of bacterial pathogens. The following tables summarize the available quantitative data on their in vitro activity and cytotoxicity.
Table 1: Minimum Inhibitory Concentration (MIC) of Ribosome Rescue Inhibitors against Various Bacterial Strains
| Compound | Organism | Strain | MIC (µg/mL) | [1] |
| This compound | Francisella tularensis | LVS | 0.12 | |
| Francisella tularensis | Schu S4 | 0.48 | ||
| KKL-35 | Mycobacterium tuberculosis | H37Rv | 1.6 | |
| Staphylococcus aureus | 0.5 | |||
| Enterococcus faecalis | 1 | |||
| Acinetobacter baumannii | >32 | |||
| Pseudomonas aeruginosa | >32 | |||
| Neisseria gonorrhoeae | 0.12 | |||
| KKL-40 | Francisella tularensis | LVS | 0.25 | |
| MBX-4132 | Staphylococcus aureus | 0.25 | ||
| Enterococcus faecalis | 1 | |||
| Acinetobacter baumannii | 16 | |||
| Pseudomonas aeruginosa | >32 | |||
| Neisseria gonorrhoeae | H041 | 0.06 | [1] |
Note: Direct comparison between all compounds is limited by the availability of studies testing them against the same panel of bacterial strains.
Table 2: In Vitro Efficacy and Cytotoxicity
| Compound | Assay | System | IC50 / CC50 | Reference |
| This compound | Cytotoxicity (LDH release) | RAW 264.7 macrophages | No significant toxicity at 2.5 µg/mL for 24h | [2] |
| KKL-35 | trans-translation inhibition | in vitro | ~0.9 µM | [3] |
| KKL-40 | Cytotoxicity (LDH release) | RAW 264.7 macrophages | No significant toxicity at 2.5 µg/mL for 24h | [2] |
| MBX-4132 | trans-translation inhibition | in vitro | 0.4 µM | [3] |
Mechanism of Action: A Novel Ribosomal Binding Site
This compound and its analogs function by inhibiting the trans-translation process. Cryo-electron microscopy studies have revealed that these acylaminooxadiazole compounds bind to a unique site on the bacterial 70S ribosome, near the peptidyl transferase center (PTC).[1][4] This binding site is distinct from those of other known ribosome-targeting antibiotics.[1]
Upon binding, these inhibitors induce a significant conformational change in the ribosomal protein bL27.[1][4] This allosteric modulation is believed to sterically hinder the accommodation of the tmRNA-SmpB complex, thereby preventing the rescue of the stalled ribosome. This leads to an accumulation of stalled ribosomes and ultimately results in bacterial cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of ribosome rescue inhibitors.
1. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium. b. Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm of 0.4-0.6). d. Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). b. Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted inhibitor. b. Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only). c. Incubate the plate at 37°C for 16-20 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
In Vitro trans-translation Inhibition Assay
This assay measures the ability of a compound to directly inhibit the trans-translation process in a cell-free system.
1. Preparation of Cell-Free Extract: a. Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase. b. Harvest the cells by centrifugation and wash with an appropriate buffer. c. Lyse the cells using a French press or sonication. d. Centrifuge the lysate at high speed to remove cell debris and prepare an S30 extract.
2. In Vitro Translation Reaction: a. Set up a reaction mixture containing the S30 extract, a nonstop mRNA template (encoding a reporter protein like luciferase), amino acids, an energy source (ATP, GTP), and the necessary ions. b. Add the test inhibitor (e.g., this compound) at various concentrations. Include a DMSO control.
3. Monitoring Inhibition: a. The trans-translation of the nonstop mRNA results in the synthesis of a full-length, functional reporter protein. b. Measure the activity of the reporter protein (e.g., luminescence for luciferase) over time. c. A decrease in reporter activity in the presence of the inhibitor indicates inhibition of trans-translation. d. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the trans-translation activity by 50%.
Conclusion
This compound and its analogs represent a promising new class of antibiotics that target the essential bacterial ribosome rescue pathway. Their novel mechanism of action, involving binding to a unique ribosomal site and inducing conformational changes in protein bL27, distinguishes them from existing antibiotics and offers a potential solution to combat multidrug-resistant bacteria. Further optimization of this class of compounds, as demonstrated by the development of MBX-4132 with improved pharmacokinetic properties, highlights the therapeutic potential of targeting trans-translation. Continued research in this area is crucial for the development of next-generation antibacterial agents.
References
KKL-10 versus KKL-40: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
This guide provides a detailed comparison of the antimicrobial activities of two promising ribosome rescue inhibitors, KKL-10 and KKL-40. Both small molecules have demonstrated significant potential as antibacterial agents, and this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by available experimental data.
Executive Summary
This compound and KKL-40 are oxadiazole-based compounds that effectively inhibit bacterial growth by targeting the trans-translation rescue system, a crucial pathway for bacterial survival. Experimental data reveals that both compounds exhibit potent activity against the intracellular pathogen Francisella tularensis. Furthermore, KKL-40 has been shown to be effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While both molecules show low cytotoxicity to mammalian cells, a direct comparative analysis across a broad spectrum of bacterial species is still emerging.
Mechanism of Action: Targeting Ribosome Rescue
Both this compound and KKL-40 function by inhibiting the trans-translation process in bacteria. This rescue system is essential for releasing ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA) and tagging the incomplete proteins for degradation. By inhibiting this pathway, this compound and KKL-40 lead to an accumulation of stalled ribosomes, ultimately arresting bacterial growth.
KKL-10: A Novel Ribosome Rescue Inhibitor Challenging Traditional Antibiotics
For Immediate Release
A new class of antimicrobial compounds, represented by KKL-10, is demonstrating significant potential in the fight against bacterial infections, offering a distinct mechanism of action that sets it apart from traditional antibiotics. This guide provides a comparative analysis of this compound and conventional antibiotics, presenting key experimental data, detailed methodologies, and visual representations of its mode of action to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a small molecule inhibitor of bacterial ribosome rescue, a critical process for bacterial survival and proliferation. Unlike many traditional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, this compound specifically inhibits the trans-translation pathway, a primary mechanism for rescuing stalled ribosomes. This novel target offers the potential for activity against a broad spectrum of bacteria, including those resistant to current therapies. Experimental data indicates that this compound exhibits potent activity against challenging pathogens such as Francisella tularensis and demonstrates low cytotoxicity to mammalian cells, suggesting a favorable safety profile.
Performance Comparison: this compound vs. Traditional Antibiotics
The following tables summarize the available quantitative data on the antimicrobial activity and cytotoxicity of this compound and its close analog KKL-35, compared with traditional antibiotics commonly used to treat infections.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Francisella tularensis LVS (μg/mL) | Escherichia coli ΔtolC (μg/mL) | Bacillus anthracis Sterne (μg/mL) | Mycobacterium smegmatis mc²155 (μg/mL) |
| This compound | 0.4 | Not Reported | Not Reported | Not Reported |
| KKL-35 * | Not Reported | 0.33 | <0.16 | 1.6 |
| Ciprofloxacin | 0.016 - 0.125 | ~0.004 - 0.032 | 0.03 | 0.125 - 0.5 |
| Gentamicin | 0.5 - 2.0 | 0.25 - 2.0 | 0.25 | 0.5 - 2.0 |
| Doxycycline | 0.125 - 0.5 | 0.5 - 4.0 | 0.06 | 16 - 64 |
*Note: Data for KKL-35, a structurally related oxadiazole with the same mechanism of action, is included to indicate the potential broad-spectrum activity of this class of compounds[1].
Table 2: Cytotoxicity Data (IC50/CC50 in μM)
| Compound | J774A.1 (Macrophage) | HepG2 (Liver) | A-172 (Glioblastoma) | Human Fibroblasts |
| This compound | > 50 | > 50 | Not Reported | Not Reported |
| Ciprofloxacin | Not Reported | Not Reported | 259.3 (72h)[2] | ~129 - 194 (48-72h)[3][4] |
| Gentamicin | Not Reported | Not Reported | Not Reported | Not Reported |
| Doxycycline | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Cytotoxicity data for traditional antibiotics can vary significantly depending on the cell line and exposure time. The provided values are illustrative examples. This compound's cytotoxicity was reported as >50 μM in the Goralski et al. (2016) study, indicating low toxicity at the tested concentrations.
Mechanism of Action: A Novel Approach
Traditional antibiotics primarily function by inhibiting essential bacterial processes such as cell wall synthesis, folate synthesis, DNA replication, or protein synthesis at the ribosomal level. This compound, however, employs a unique mechanism by targeting the bacterial ribosome rescue system, specifically trans-translation.
dot
Caption: Comparison of this compound's target with traditional antibiotics.
When a ribosome stalls on a messenger RNA (mRNA) molecule, for instance, due to a lack of a stop codon, the trans-translation process is initiated to rescue the ribosome and tag the incomplete protein for degradation. By inhibiting this process, this compound leads to an accumulation of stalled ribosomes, ultimately halting protein synthesis and bacterial growth.
dot
Caption: this compound's mechanism of inhibiting ribosome rescue.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate this compound. For complete details, please refer to Goralski et al., 2016, Antimicrobial Agents and Chemotherapy, 60(6), 3276-82.
1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Method: A broth microdilution method is typically employed.
-
Bacteria are grown to a specific optical density.
-
The bacterial culture is diluted and added to the wells of a microtiter plate containing serial dilutions of the test compound (e.g., this compound) and a positive control (no compound).
-
Plates are incubated under appropriate conditions for the specific bacterium.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
2. Cytotoxicity Assay
-
Objective: To assess the toxicity of a compound to mammalian cells.
-
Method: A common method is the MTT assay, which measures cell metabolic activity.
-
Mammalian cells (e.g., J774A.1 macrophages, HepG2 liver cells) are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound.
-
After a specified incubation period, MTT reagent is added to the wells.
-
Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.
-
dot
Caption: Workflow for cytotoxicity (MTT) assay.
3. Intracellular Growth Arrest Assay
-
Objective: To determine the ability of a compound to inhibit the growth of intracellular bacteria.
-
Method:
-
Mammalian host cells (e.g., macrophages) are infected with the bacterium of interest.
-
After allowing the bacteria to be internalized, the cells are treated with the test compound at various concentrations.
-
At different time points, the host cells are lysed to release the intracellular bacteria.
-
The number of viable bacteria is quantified by plating serial dilutions of the lysate on appropriate growth media and counting the resulting colony-forming units (CFUs).
-
The reduction in bacterial growth in treated cells compared to untreated controls indicates the efficacy of the compound against intracellular pathogens.
-
dot
Caption: Workflow for intracellular growth arrest assay.
Conclusion and Future Directions
This compound and related oxadiazoles (B1248032) represent a promising new class of antibiotics with a novel mechanism of action. Their ability to inhibit the essential ribosome rescue pathway provides a new avenue for combating bacterial infections, including those caused by difficult-to-treat and multidrug-resistant pathogens. The potent activity against Francisella tularensis and the favorable preliminary cytotoxicity profile warrant further investigation.
Future research should focus on expanding the spectrum of activity of this compound and its analogs against a wider range of clinically relevant bacteria, including common Gram-positive and Gram-negative pathogens. Further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their development as therapeutic agents. The unique mechanism of action of this compound suggests a lower likelihood of cross-resistance with existing antibiotics, making it a valuable candidate for further preclinical and clinical development.
References
Unveiling the Potential of KKL-10: A Comparative Guide to a Novel Ribosome Rescue Inhibitor
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antibacterial agent KKL-10 and its analogs, providing a cross-validation of its effects against various bacterial strains. This document synthesizes available experimental data to illuminate the potential of this novel class of antibiotics.
This compound is a small-molecule inhibitor that targets the bacterial ribosome rescue system, specifically the trans-translation pathway. This pathway is essential for the survival and virulence of many pathogenic bacteria, making it an attractive target for new antimicrobial agents. This compound and its closely related analogs, KKL-35 and KKL-40, have demonstrated potent antibacterial activity and low cytotoxicity, positioning them as promising candidates for further drug development.
Performance Comparison: this compound and Analogs Against Diverse Bacterial Strains
Table 1: In Vitro Antibacterial Activity of this compound and Analogs (MIC in µg/mL)
| Bacterial Strain | This compound (µg/mL) | KKL-40 (µg/mL) | KKL-35 (µg/mL) | Notes |
| Francisella tularensis LVS | 0.12[1] | 0.24 | Not Reported | Attenuated strain |
| Francisella tularensis Schu S4 | 0.48[1] | 0.48 | Not Reported | Fully virulent strain |
| Staphylococcus aureus Newman | Not Reported | 0.7 | 1.28 | Methicillin-susceptible |
| Staphylococcus aureus MRSA252 | Not Reported | 0.7 | 1.28 | Methicillin-resistant |
| Staphylococcus aureus USA300 | Not Reported | 0.35 | 0.64 | Community-associated MRSA |
| Legionella pneumophila | Not Reported | Not Reported | ~0.04 | Multiple strains tested |
| Bacillus anthracis | Not Reported | Not Reported | <2 | - |
| Mycobacterium smegmatis | Not Reported | Not Reported | <2 | - |
| Shigella flexneri | Not Reported | Not Reported | Not Reported | Active, but specific MIC not provided |
| Escherichia coli ΔtolC | Not Reported | Not Reported | ~0.1 | Efflux pump deficient strain |
Table 2: Intracellular Antibacterial Activity and Cytotoxicity of this compound
| Assay | Cell Line | Bacterial Strain | This compound Concentration (µg/mL) | Effect |
| Intracellular Growth Inhibition | Bone Marrow-Derived Macrophages (BMDMs) | F. tularensis LVS | 1.2 | Arrests intracellular growth[1] |
| Intracellular Growth Inhibition | HepG2 (Liver Cells) | F. tularensis LVS | 1.2 | Arrests intracellular growth[1] |
| Cytotoxicity (LDH Release) | RAW 264.7 Macrophages | - | Up to 17.5 | No significant cytotoxicity observed[1] |
| Cytotoxicity | HepG2 (Liver Cells) | - | Not specified | No toxicity observed |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the efficacy and safety of this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The turbidity of the culture is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes a positive control (bacteria without the antimicrobial agent) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Intracellular Bacterial Growth Inhibition Assay
This assay evaluates the ability of a compound to inhibit the growth of bacteria that have infected mammalian cells.
-
Cell Culture and Infection: A monolayer of mammalian cells (e.g., macrophages or hepatocytes) is cultured in a multi-well plate. The cells are then infected with the bacterial strain of interest at a specific multiplicity of infection (MOI) for a defined period to allow for bacterial entry.
-
Treatment with Antimicrobial Agent: After the infection period, the extracellular bacteria are removed by washing. Fresh medium containing various concentrations of the test compound is then added to the cells.
-
Incubation and Cell Lysis: The infected and treated cells are incubated for a specified duration (e.g., 24 or 48 hours) to allow for intracellular bacterial replication. Following incubation, the host cells are lysed using a gentle detergent to release the intracellular bacteria.
-
Quantification of Bacteria: The number of viable intracellular bacteria is determined by plating serial dilutions of the cell lysate onto appropriate agar (B569324) plates and counting the resulting colony-forming units (CFUs). The percentage of growth inhibition is calculated by comparing the CFU counts from treated and untreated cells.
Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells, providing an indication of cytotoxicity.
-
Cell Culture and Treatment: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Collection of Supernatant: After the treatment period, the cell culture supernatant is carefully collected.
-
LDH Reaction: The collected supernatant is mixed with a reaction solution containing NAD+, lactate, and a tetrazolium salt. If LDH is present in the supernatant, it will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
Measurement and Analysis: The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to that in control wells (untreated cells for spontaneous release and cells lysed with a detergent for maximum release).
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: The bacterial trans-translation ribosome rescue pathway.
Caption: Workflow for evaluating this compound's antibacterial effects.
Conclusion
This compound and its analogs represent a promising new class of antibacterial agents with a novel mechanism of action that targets the essential bacterial trans-translation pathway. The available data demonstrates potent activity against Francisella tularensis and suggests a broader spectrum of activity against other pathogenic bacteria. Furthermore, these compounds exhibit a favorable safety profile with low cytotoxicity against mammalian cells.
While the current body of evidence is compelling, a more comprehensive cross-validation of this compound's efficacy against a wider array of clinically relevant bacterial strains is warranted. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound and to advance its development as a next-generation antibiotic. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers dedicated to addressing the growing challenge of antimicrobial resistance.
References
Independent Verification of KKL-10's Efficacy Against Francisella tularensis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental compound KKL-10's activity against Francisella tularensis, the causative agent of tularemia, with standard-of-care antibiotics. The data presented is collated from peer-reviewed research to aid in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound, a small molecule inhibitor of the bacterial trans-translation ribosome rescue system, demonstrates potent in vitro activity against both attenuated and fully virulent strains of Francisella tularensis.[1][2][3][4][5] Its efficacy, as measured by Minimum Inhibitory Concentration (MIC), is comparable to or exceeds that of commonly used antibiotics for tularemia, such as ciprofloxacin (B1669076) and doxycycline. This compound's novel mechanism of action presents a promising avenue for combating this high-priority pathogen.
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other antibiotics against F. tularensis. Lower MIC values indicate greater potency.
| Compound | F. tularensis Strain | MIC (µg/mL) | Reference |
| This compound | LVS (attenuated) | 0.5 | |
| Schu S4 (virulent) | 0.5 | ||
| Ciprofloxacin | Type A and B strains | ≤ 0.002–0.125 | |
| Subsp. holarctica | 0.016 (MIC90) | ||
| Doxycycline | Type A and B strains | 0.064 - 4 | |
| Subsp. holarctica | 0.25 (MIC90) | ||
| Gentamicin (B1671437) | Type A and B strains | ≤ 0.016 - 2 | |
| Subsp. holarctica | 1.0 (MIC90) |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Mechanism of Action: Inhibition of Trans-Translation
This compound targets the bacterial trans-translation pathway, a critical ribosome rescue mechanism. In bacteria, when a ribosome stalls on a damaged or incomplete mRNA molecule, the trans-translation process, mediated by transfer-messenger RNA (tmRNA) and Small Protein B (SmpB), intervenes to release the ribosome and tag the incomplete protein for degradation. By inhibiting this pathway, this compound leads to an accumulation of stalled ribosomes, ultimately halting protein synthesis and bacterial growth.
Caption: Inhibition of the bacterial trans-translation pathway by this compound.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for F. tularensis susceptibility testing.
-
Bacterial Culture: F. tularensis strains are grown on appropriate solid media, such as chocolate agar (B569324), for 36-48 hours at 35°C.
-
Inoculum Preparation: Colonies are suspended in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2% IsoVitaleX to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: this compound and comparator antibiotics are serially diluted in CAMHB with 2% IsoVitaleX in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35°C in ambient air for 24 to 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Macrophage Infection Model for Intracellular Activity Assessment
This protocol is adapted from studies evaluating the intracellular efficacy of antimicrobial agents against F. tularensis.
-
Macrophage Seeding: Murine or human macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) are seeded in 24-well plates and allowed to adhere overnight.
-
Bacterial Infection: Macrophages are infected with F. tularensis at a specified multiplicity of infection (MOI), typically 50:1 or 100:1.
-
Removal of Extracellular Bacteria: After a 1-2 hour incubation period to allow for bacterial entry, the cells are washed, and a medium containing gentamicin (an antibiotic that does not penetrate eukaryotic cells) is added for 1 hour to kill any remaining extracellular bacteria.
-
Compound Addition: The gentamicin-containing medium is replaced with a fresh medium containing various concentrations of this compound or comparator drugs.
-
Incubation: The infected cells are incubated for a defined period (e.g., 24 or 48 hours).
-
Quantification of Intracellular Bacteria: Macrophages are lysed with a mild detergent (e.g., 0.1% deoxycholate) to release the intracellular bacteria. The lysate is then serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).
Caption: Workflow for assessing intracellular activity in a macrophage model.
Conclusion
The available data strongly support the potent in vitro activity of this compound against Francisella tularensis. Its novel mechanism of action, targeting the essential ribosome rescue pathway, makes it a compelling candidate for further preclinical and clinical development, particularly in an era of growing antibiotic resistance. Further in vivo studies are warranted to validate these promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. Inhibitors of Ribosome Rescue Arrest Growth of Francisella tularensis at All Stages of Intracellular Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Ribosome Rescue Arrest Growth of Francisella tularensis at All Stages of Intracellular Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Validating the Lack of KKL-10 Toxicity in Eukaryotic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxicity profile of KKL-10, a novel ribosome rescue inhibitor, with other classes of antibiotics. The data presented herein supports the low toxicity of this compound in eukaryotic cells, a critical attribute for a promising antibacterial candidate.
Executive Summary
This compound is a member of the oxadiazole class of compounds that has demonstrated potent, broad-spectrum antibacterial activity. A key advantage of this compound is its prokaryote-specific mechanism of action, which involves the inhibition of ribosome rescue pathways essential for bacterial survival. This targeted approach suggests a favorable safety profile in eukaryotic organisms. This guide consolidates the available experimental data to validate the lack of significant toxicity of this compound in mammalian cell lines and provides a comparative analysis against other antibiotics known for their potential cytotoxic side effects.
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of this compound and comparator antibiotics in various eukaryotic cell lines.
Table 1: Cytotoxicity of this compound and Related Oxadiazoles
| Compound | Cell Line | Assay | Concentration | % Cell Viability / Effect | Reference |
| This compound | RAW 264.7 (Macrophage) | LDH Release | 2.5 µg/mL (24h) | No significant increase in LDH release | [1] |
| This compound | Macrophages | Not specified | Up to 19 mg/L | Reported as nontoxic | [1] |
| KKL-40 | RAW 264.7 (Macrophage) | LDH Release | 2.5 µg/mL (24h) | No significant increase in LDH release | [1] |
| KKL-40 | Macrophages | Not specified | Up to 19 mg/L | Reported as nontoxic | [1] |
| MBX-4132* | HeLa (Cervical Cancer) | Not specified | 45 µM | IC50 | [2] |
*MBX-4132 is an optimized analog of the oxadiazole class.
Table 2: Comparative Cytotoxicity of Other Antibiotic Classes
| Antibiotic Class | Representative Drug(s) | Common Cytotoxic Effects in Eukaryotic Cells | Reference |
| Aminoglycosides | Gentamicin, Neomycin | Ototoxicity (damage to hair cells in the inner ear), Nephrotoxicity (kidney damage) | [3] |
| Tetracyclines | Doxycycline, Tetracycline | Hepatotoxicity, phototoxicity, and potential effects on mitochondrial protein synthesis. | [3] |
| Macrolides | Erythromycin, Azithromycin | Generally considered safe, but can have rare instances of hepatotoxicity and cardiotoxicity. | [3] |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Can induce mitochondrial dysfunction and oxidative stress, leading to tendinopathy and other side effects. | |
| Beta-Lactams | Penicillin, Amoxicillin | Generally low toxicity, but can cause hypersensitivity reactions. |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: Measure the absorbance of the resulting formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a detergent).
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V.
Protocol:
-
Cell Seeding and Treatment: Treat cells with the test compound in a culture dish or multi-well plate.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Key signaling pathways involved in apoptosis.
Conclusion
The available evidence strongly indicates that this compound possesses a favorable safety profile with low to no cytotoxicity in eukaryotic cells at concentrations well above its effective antibacterial range. Its prokaryote-specific mechanism of targeting ribosome rescue pathways provides a strong rationale for this observed selectivity. In contrast, many other classes of antibiotics exhibit known cytotoxic effects that can limit their clinical utility. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals evaluating this compound as a promising next-generation antibiotic. Further comprehensive studies across a broader range of eukaryotic cell lines will continue to build upon this foundation of low toxicity.
References
A Comparative Analysis of KKL-10 and Other Inhibitors Targeting Bacterial Trans-Translation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KKL-10 and other inhibitors of the bacterial trans-translation pathway. This pathway, essential for bacterial viability and virulence but absent in eukaryotes, represents a promising target for novel antibiotic development.
This report details the performance of this compound alongside other notable trans-translation inhibitors, including KKL-35, KKL-40, KKL-1005, and the optimized compound MBX-4132. The comparison is supported by quantitative data on their inhibitory potency, spectrum of activity, and, where available, pharmacokinetic properties and cytotoxicity. Detailed methodologies for key experimental assays are also provided to facilitate the replication and validation of these findings.
Mechanism of Action: Targeting a Crucial Bacterial Rescue System
Trans-translation is a quality control mechanism in bacteria that rescues ribosomes stalled on messenger RNA (mRNA) that lacks a stop codon. This process is mediated by a specialized RNA molecule called transfer-messenger RNA (tmRNA, encoded by the ssrA gene) and a protein partner, Small Protein B (SmpB). The process involves tagging the incomplete polypeptide for degradation and recycling the stalled ribosome.
Inhibitors of this pathway typically interfere with one of two key steps:
-
Tagging: The addition of a proteolysis-inducing peptide tag to the C-terminus of the nascent polypeptide.
-
Proteolysis: The subsequent degradation of the tagged protein by cellular proteases.
In vivo assays have shown that both this compound and KKL-35 act by inhibiting the trans-translation process at a stage before the proteolysis of tagged proteins, suggesting they interfere with the tagging step.[1]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and its counterparts. Direct comparison is facilitated by presenting inhibitory concentrations (IC50) from in vitro assays and minimum inhibitory concentrations (MIC) against various bacterial strains.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target/Assay | IC50 (µM) | Organism/System |
| This compound | Tagging (in vitro) | >10 µM (inhibition at 100 µM) | E. coli components |
| KKL-35 | Tagging (in vitro) | 0.9 | E. coli components |
| KKL-1005 | mCherry-trpAt reporter | <1.5 | E. coli |
| KKL-1005 | DHFR tagging (in vitro) | 37 ± 2 | M. tuberculosis components |
| MBX-4132 | In vitro reconstituted assay | 0.4 | E. coli components |
Note: A lower IC50 value indicates higher potency.
Table 2: Antibacterial Spectrum (Minimum Inhibitory Concentration - MIC)
| Compound | Francisella tularensis LVS (µg/mL) | Francisella tularensis Schu S4 (µg/mL) | Shigella flexneri (µM) | Bacillus anthracis (µM) | Mycobacterium smegmatis (µM) | Neisseria gonorrhoeae (MDR) (µg/mL) |
| This compound | 0.12 | 0.48 | - | - | - | - |
| KKL-35 | - | - | 6 | <6 | <6 | - |
| MBX-4132 | - | - | - | - | - | 0.54 (MIC90) |
Note: A lower MIC value indicates greater antibacterial activity.
Table 3: Cytotoxicity and Pharmacokinetic Properties
| Compound | Cytotoxicity (CC50) | Cell Line | Oral Bioavailability (Mice) | Key Pharmacokinetic Observation |
| This compound | <5% cytotoxicity at 17.5 µg/mL | Macrophages | Not Reported | - |
| KKL-35 | - | - | Unsuitable for in vivo use | Rapidly hydrolyzed by liver microsomes. |
| KKL-40 | Not cytotoxic at concentrations 100-fold greater than MIC | HeLa cells | Not Reported | - |
| KKL-1005 | 20 ± 2 µM | HeLa cells | Not Reported | - |
| MBX-4132 | 45 µM | HeLa cells | 77% | Stable in murine liver microsomes; cleared multi-drug resistant N. gonorrhoeae infection in mice with a single oral dose. |
Visualizing the Trans-Translation Pathway and Inhibition
The following diagrams illustrate the trans-translation pathway and the experimental workflow for screening inhibitors.
Experimental Protocols
In Vitro Coupled Transcription-Translation Assay for Trans-Translation Inhibition
This assay is used to directly measure the effect of an inhibitor on the tagging step of trans-translation.[1]
Materials:
-
E. coli S30 extract system for circular DNA (e.g., Promega)
-
Plasmid DNA encoding a protein without a stop codon (e.g., DHFR-ns)
-
Purified tmRNA and SmpB
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
DMSO (vehicle control)
-
[35S]-Methionine
-
SDS-PAGE gels
-
Phosphorimager system
Procedure:
-
Prepare the coupled in vitro transcription-translation reaction mix according to the manufacturer's instructions.
-
Add the DHFR-ns plasmid DNA as the template.
-
Add purified tmRNA and SmpB to the reaction.
-
Add the test inhibitor at the desired concentration (e.g., 10 µM or 100 µM for this compound). For the control, add an equivalent volume of DMSO.
-
Add [35S]-Methionine to radiolabel the synthesized proteins.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Denature the samples by heating.
-
Separate the protein products by SDS-PAGE. The tagged protein will have a higher molecular weight than the untagged protein.
-
Visualize the radiolabeled proteins using a phosphorimager.
-
Quantify the bands corresponding to the tagged and untagged protein to determine the percentage of tagging and the inhibitory effect of the compound.
Luciferase/mCherry Reporter Assay for In Vivo Trans-Translation Inhibition
This cell-based assay provides a high-throughput method for screening and quantifying the activity of trans-translation inhibitors.[1]
Principle:
A reporter gene (e.g., luciferase or mCherry) is engineered to be expressed from a non-stop mRNA. In the absence of an inhibitor, trans-translation will tag the reporter protein for degradation, resulting in a low signal. When a trans-translation inhibitor is present, the reporter protein is not efficiently tagged and degraded, leading to an accumulation of the functional reporter and a measurable increase in luminescence or fluorescence.
Procedure:
-
Grow bacterial cells (e.g., E. coli) harboring the reporter plasmid to early or mid-log phase.
-
Aliquot the cell culture into a multi-well plate.
-
Add the test inhibitors at various concentrations to the wells. Include a DMSO vehicle control.
-
Incubate the plate at 37°C with shaking for a period sufficient for protein expression and inhibitor action.
-
Measure the optical density (OD600) of the cultures to assess bacterial growth.
-
For luciferase assays, add the appropriate substrate and measure luminescence using a luminometer.
-
For mCherry assays, measure fluorescence using a fluorescence plate reader.
-
Normalize the reporter signal to the cell density (OD600).
-
An increase in the normalized reporter signal in the presence of the inhibitor indicates inhibition of trans-translation.
Conclusion
This compound demonstrates potent antimicrobial activity, particularly against Francisella tularensis, and functions by inhibiting the crucial tagging step of the bacterial trans-translation pathway. While direct comparative data with a broad range of other inhibitors under identical conditions is limited, the available information suggests that other compounds, such as KKL-35 and the optimized MBX-4132, exhibit strong in vitro potency and a broader characterized spectrum of activity.
Notably, the development of MBX-4132 from KKL-35 highlights the potential for optimizing the oxadiazole scaffold to achieve improved pharmacokinetic properties, leading to in vivo efficacy. While this compound is a valuable tool for studying trans-translation and a potential lead compound, further studies are required to fully assess its therapeutic potential, including a more comprehensive evaluation of its spectrum of activity, in vivo efficacy, and pharmacokinetic profile. The experimental protocols provided herein offer a framework for conducting such comparative studies.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for KKL-10
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for KKL-10, a small-molecule ribosome rescue inhibitor. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
This compound Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its behavior and for making informed decisions on handling and disposal.
| Property | Value |
| Molecular Formula | C₁₄H₁₀BrN₃O₂S |
| Molecular Weight | 364.22 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, insoluble in water |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |
Experimental Protocols: Safe Handling and Storage
Adherence to proper experimental protocols is the first step in minimizing waste and ensuring safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place, according to the temperature guidelines in the table above. Ensure it is stored away from incompatible materials.
Step-by-Step this compound Disposal Procedures
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound waste.
Step 1: Waste Identification and Classification
-
Treat as Hazardous Waste: In the absence of a specific SDS, all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.[1][2]
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[1][3][4][5][6]
Step 2: Waste Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated gloves, wipes, and weighing papers, in a designated, compatible solid waste container.[7]
-
Liquid Waste: Collect solutions containing this compound (e.g., in DMSO) in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[8]
-
Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glass, in a designated sharps container labeled for hazardous chemical waste.[7]
Step 3: Containerization and Labeling
-
Use Compatible Containers: Ensure waste containers are made of materials compatible with this compound and any solvents used. The original container is often a good choice for waste if it is in good condition.[2][8]
-
Securely Seal Containers: All waste containers must have a leak-proof, screw-on cap and be kept closed except when adding waste.[1][7]
-
Properly Label Containers: As soon as waste is first added, label the container with a hazardous waste tag provided by your institution's EHS department.[6][7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and the solvent (e.g., "DMSO")
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
Step 4: Storage of Waste
-
Satellite Accumulation Area (SAA): Store all this compound waste containers in a designated Satellite Accumulation Area within the laboratory.[3][8] This area should be at or near the point of generation.
-
Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[7]
-
Segregate Incompatibles: Store this compound waste away from incompatible materials. While specific incompatibilities are unknown, a general best practice is to store it away from strong acids, bases, and oxidizing agents.[8]
Step 5: Disposal of Empty Containers
-
Triple Rinsing: To dispose of an empty this compound container as non-hazardous waste, it must be triple-rinsed.[1][2]
-
Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., DMSO).
-
Follow with a final rinse with a more volatile solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
-
Defacing and Disposal: After triple rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container in the appropriate recycling or general waste stream as per your institution's guidelines.[1]
Step 6: Arranging for Waste Pickup
-
Contact EHS: Once a waste container is full or has been in accumulation for the maximum allowable time (typically 90 days), contact your institution's EHS department to schedule a waste pickup.[3][7]
-
Follow Institutional Procedures: Follow all institutional procedures for waste pickup requests and documentation.
Mandatory Visualizations
The following diagrams illustrate the key workflows for the proper disposal of this compound.
Caption: Workflow for this compound waste segregation, labeling, storage, and disposal.
Caption: Procedure for the disposal of empty this compound containers.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling KKL-10
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, handling instructions, and disposal plans for the novel antimicrobial agent, KKL-10. As a small-molecule ribosome rescue inhibitor intended for research use only, adherence to these guidelines is paramount to ensure laboratory safety and maintain experimental integrity. This compound is a white to off-white solid powder. It is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.
Immediate Safety and Handling
While this compound is shipped as a non-hazardous chemical, its bioactive nature as a potent antimicrobial agent necessitates careful handling to prevent unintended exposure and contamination. Although a specific Safety Data Sheet (SDS) with comprehensive toxicological data is not widely available in English, a precautionary approach is mandatory. Based on general principles for handling bioactive powders and related chemical structures, the following personal protective equipment (PPE) is required.
Personal Protective Equipment (PPE) Requirements
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | • Double nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• Use of a certified chemical fume hood is mandatory. If not available, an N95 or higher-rated respirator is required. |
| Preparing Stock Solutions (in DMSO) | • Double nitrile gloves (butyl rubber or fluoroelastomer gloves are recommended for prolonged handling of DMSO)• Chemical-resistant lab coat or apron• Chemical splash goggles and a face shield• All work must be performed within a certified chemical fume hood. |
| Handling Solutions and In-Vitro/In-Vivo Work | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and a face shield• N95 or higher-rated respirator |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Note on DMSO: this compound is soluble in DMSO. DMSO can facilitate the absorption of dissolved substances through the skin. Therefore, extreme caution must be exercised when handling DMSO solutions of this compound. Ensure gloves are compatible with DMSO and are changed immediately if contaminated.
Operational Plans: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 364.22 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (as specified for "Preparing Stock Solutions")
Procedure:
-
Pre-calculation: To prepare 1 mL of a 10 mM stock solution, 3.64 mg of this compound is required. Calculation: 0.010 mol/L * 0.001 L * 364.22 g/mol = 0.00364 g = 3.64 mg
-
Don PPE: Put on all required PPE before entering the designated handling area (chemical fume hood).
-
Weighing: In the chemical fume hood, carefully weigh 3.64 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the tube with "this compound," the concentration (10 mM in DMSO), the date of preparation, and the preparer's initials.
-
Storage: Store the stock solution under the recommended conditions.
Storage and Disposal Plans
Storage:
| Form | Storage Conditions | Duration |
| Solid Powder | Dry, dark, at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark, at -20°C | Long-term (months to years) | |
| DMSO Stock Solution | Aliquoted, at -20°C | Up to 1 month |
| Aliquoted, at -80°C | Up to 1 year |
Disposal Plan:
As an antimicrobial agent, improper disposal of this compound can pose environmental risks. All waste containing this compound must be treated as hazardous chemical waste.
-
High-Concentration Waste: This includes any remaining solid this compound, stock solutions, and any grossly contaminated materials (e.g., weigh boats, pipette tips). This waste must be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
-
Low-Concentration Waste: This includes used cell culture media and dilute experimental solutions. As the heat stability of this compound is unknown, autoclaving is not a certified method of deactivation. Therefore, this liquid waste should also be collected as hazardous chemical waste.
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, plasticware) should be collected in a designated hazardous waste stream as per your institutional guidelines.
Never dispose of this compound or its solutions down the drain or in the regular trash.
Experimental Workflow and Logical Relationships
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
